Product packaging for Nicotine, 6-methyl-(Cat. No.:CAS No. 13270-56-9)

Nicotine, 6-methyl-

Cat. No.: B104454
CAS No.: 13270-56-9
M. Wt: 176.26 g/mol
InChI Key: SWNIAVIKMKSDBJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nicotine, 6-methyl-, also known as Nicotine, 6-methyl-, is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nicotine, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B104454 Nicotine, 6-methyl- CAS No. 13270-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13270-56-9

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1

InChI Key

SWNIAVIKMKSDBJ-NSHDSACASA-N

SMILES

CC1=NC=C(C=C1)C2CCCN2C

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H]2CCCN2C

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C

Other CAS No.

13270-56-9

Synonyms

6-Methylnicotine;  (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine;  6-Methylnicotine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of (S)-6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-6-Methylnicotine, a synthetic analog of nicotine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

(S)-6-Methylnicotine, a derivative of nicotine, possesses a methyl group at the 6-position of the pyridine ring. This structural modification influences its chemical and pharmacological characteristics.[1] Below is a summary of its key chemical identifiers and properties.

PropertyValueReference
IUPAC Name 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine[1][2]
CAS Number 13270-56-9[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂[2][3][4]
Molecular Weight 176.26 g/mol [2]
Appearance Neat[4]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis and Analysis: Experimental Protocols

Synthesis of Racemic 6-Methylnicotine

A common synthetic route to produce racemic 6-methylnicotine involves a multi-step process starting from 6-methylnicotinic acid methyl ester and γ-butyrolactone. The following is a representative protocol adapted from available literature.[5][6][7]

Step 1: Condensation

  • Dissolve γ-butyrolactone in an appropriate organic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

  • Cool the solution to 0°C.

  • Add a strong base, such as sodium hydride (NaH), in batches and stir for 30 minutes.

  • Add methyl 6-methylnicotinate to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Ring Opening and Decarboxylation

  • To the product from Step 1, add a small amount of 5% dilute hydrochloric acid until gas evolution ceases.

  • Add concentrated hydrochloric acid and 1,4-dioxane.

  • Heat the mixture to 95°C and maintain for 5 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature and neutralize with a 50% sodium hydroxide solution under an ice bath to a pH of 9.

  • Extract the product with an organic solvent and concentrate to dryness.

Step 3: Reduction

  • Dissolve the product from Step 2 in methanol.

  • Add sodium borohydride and react at -10°C for 2 hours.

Step 4: Methylation

  • Dissolve the resulting 2-methyl-5-(pyrrolidin-2-yl)pyridine in methanol.

  • Add paraformaldehyde and heat the mixture to 50°C for approximately 7 hours, monitoring by LC-MS.

  • Remove methanol and excess paraformaldehyde by distillation under reduced pressure.

Step 5: Purification

  • Adjust the pH of the residue to ~11 with 40% sodium hydroxide.

  • Extract the crude product three times with ethyl acetate.

  • Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Remove the ethyl acetate by distillation under reduced pressure.

  • Purify the final product by vacuum distillation to yield racemic 6-methylnicotine.

Chiral Separation

To obtain the (S)-enantiomer, chiral separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.[8][9] Alternatively, diastereomeric salt formation with a chiral acid can be employed.[10][11]

Example HPLC Method for Chiral Separation:

  • Column: A polysaccharide-based chiral column (e.g., Lux AMP).[9]

  • Mobile Phase: A suitable mixture of organic solvents, such as hexane and isopropanol with a basic additive like diethylamine.

  • Detection: UV detection at an appropriate wavelength.

Analytical Methods

The identification and quantification of (S)-6-Methylnicotine in various matrices can be achieved using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase, followed by detection and identification by mass spectrometry.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for non-volatile and thermally labile compounds. The sample is separated by liquid chromatography and then ionized and detected by a mass spectrometer.[12]

Pharmacology

(S)-6-Methylnicotine is a nicotine analog that interacts with nicotinic acetylcholine receptors (nAChRs).[1][13]

Binding Affinity to Nicotinic Acetylcholine Receptors

(S)-6-Methylnicotine acts as an agonist at various nAChR subtypes. While specific Ki values for (S)-6-Methylnicotine are not extensively reported, studies on nicotine analogs suggest that methylation on the pyridine ring can alter the binding affinity and potency compared to nicotine.[1]

General Protocol for nAChR Binding Assay: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor subtype.[14][15]

  • Preparation of Receptor Source: Use cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [¹²⁵I]epibatidine, is used.

  • Competition Assay:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-6-Methylnicotine).

    • Allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Effects

In vivo studies in rats have shown that intravenously administered (S)-6-Methylnicotine exhibits greater acute toxicity compared to equal doses of nicotine.[16]

Signaling Pathways

Upon binding to nAChRs, (S)-6-Methylnicotine is expected to activate downstream signaling cascades similar to those activated by nicotine. These pathways are crucial in mediating the physiological and pathophysiological effects of nicotinic agonists.[3][4]

Nicotinic Acetylcholine Receptor Activation

nAChR_Activation nAChR Activation and Downstream Signaling S6M (S)-6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) S6M->nAChR Binds to Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling Cascades Depolarization->Signaling_Cascades Signaling_Pathways Key Downstream Signaling Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAKSTAT JAK-STAT Pathway nAChR nAChR Activation Ras Ras nAChR->Ras PI3K PI3K nAChR->PI3K JAK JAK nAChR->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors ERK->Transcription_Factors1 Cell_Proliferation1 Cell Proliferation, Differentiation Transcription_Factors1->Cell_Proliferation1 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival AKT->Cell_Survival STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Inflammation_Immunity Inflammation, Immunity Gene_Transcription->Inflammation_Immunity Experimental_Workflow Workflow for Signaling Pathway Analysis Cell_Culture 1. Cell Culture (e.g., Neuronal or Epithelial cells) Treatment 2. Treatment with (S)-6-Methylnicotine Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary and Secondary) Western_Blot->Antibody_Incubation Detection 8. Detection (Chemiluminescence) Antibody_Incubation->Detection Data_Analysis 9. Data Analysis Detection->Data_Analysis

References

6-methylnicotine synthesis from 6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 6-methylnicotine from 6-methylnicotinic acid. The following sections provide a comprehensive overview of the chemical reactions, experimental procedures, and quantitative data, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

6-Methylnicotine, a nicotine analog, has garnered interest for its potential applications in various research areas, including its use as a substitute for nicotine in products like electronic cigarettes.[1] Its synthesis from 6-methylnicotinic acid is a multi-step process that involves the initial formation of a methyl ester, followed by a series of reactions to construct the pyrrolidine ring and introduce the N-methyl group. This guide outlines a common and effective synthetic route, providing detailed protocols and data to facilitate its replication and further investigation.

Overall Synthesis Pathway

The synthesis of 6-methylnicotine from 6-methylnicotinic acid can be broadly divided into two major stages:

  • Esterification: The initial step involves the conversion of 6-methylnicotinic acid to its corresponding methyl ester, methyl 6-methylnicotinate. This is a crucial step to activate the carboxylic acid for subsequent reactions.

  • Pyrrolidine Ring Formation and Methylation: Starting from methyl 6-methylnicotinate, a sequence of reactions including an ester condensation, ring-opening, reduction, halogenation, and an amination ring-closure leads to the final product, 6-methylnicotine.[2][3]

The overall workflow of the synthesis is depicted in the following diagram:

Synthesis_Workflow A 6-Methylnicotinic Acid B Esterification A->B Methanol, Acid Catalyst C Methyl 6-methylnicotinate B->C D Ester Condensation (with γ-butyrolactone) C->D E Intermediate I D->E F Ring-Opening E->F Acidic Conditions G Intermediate II F->G H Reduction G->H Reducing Agent I Intermediate III H->I J Halogenation I->J Halogenating Agent K Intermediate IV J->K L Amination Ring-Closure K->L Amine Source M 6-Methylnicotine L->M

Figure 1: Overall workflow for the synthesis of 6-methylnicotine.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of 6-methylnicotine, along with quantitative data presented in structured tables for clarity and comparison.

Step 1: Esterification of 6-Methylnicotinic Acid

The conversion of 6-methylnicotinic acid to methyl 6-methylnicotinate is a standard esterification reaction. Two common methods are presented below.

Method A: Sulfuric Acid Catalysis

  • Procedure: A stirred solution of 6-methylnicotinic acid in methanol is treated with a catalytic amount of sulfuric acid. The mixture is then heated at reflux for 17 hours. After cooling, the solvent is removed, and the residue is neutralized and extracted to yield the product.[4]

  • Yield: A documented procedure reports a yield of 75% after purification.[4]

Method B: Gaseous Hydrogen Chloride

  • Procedure: 6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml of methanol that has been saturated with gaseous hydrogen chloride for one hour. The reaction mixture is then evaporated to dryness. The resulting residue is stirred with a saturated aqueous sodium bicarbonate solution, and the product is extracted with chloroform. The chloroform extract is dried and concentrated to afford methyl 6-methylnicotinate.[5]

Parameter Method A: Sulfuric Acid Method B: Gaseous HCl
Catalyst Sulfuric AcidGaseous Hydrogen Chloride
Solvent MethanolMethanol
Reaction Time 17 hours1 hour
Temperature RefluxReflux
Reported Yield 75%Not specified

Table 1: Comparison of Esterification Methods.

Step 2: Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate

The following multi-step procedure is based on a patented synthesis method.[2][3]

3.2.1. Ester Condensation Reaction

  • Procedure: To a solution of γ-butyrolactone (9.3 mmol) in 150 ml of N,N-dimethylformamide (DMF) at 0°C, sodium hydride (NaH, 9.9 mmol) is added in batches. After stirring for 30 minutes, methyl 6-methylnicotinate (6.6 mmol) is added. The reaction is allowed to proceed at room temperature for 5 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) to obtain compound I.[2]

  • Note: Tetrahydrofuran (THF) can also be used as a solvent, and sodium tert-butoxide can be used as the base.[2][3]

3.2.2. Ring-Opening Reaction

  • Procedure: A small amount of 5w% dilute hydrochloric acid is added to the solution containing compound I until no more gas evolves. Subsequently, 20 ml of concentrated hydrochloric acid and 20 ml of 1,4-dioxane are added. The mixture is heated to 95°C and reacted for 5 hours. After completion (monitored by TLC), the mixture is cooled to room temperature. The pH is adjusted to 9 by adding a 50% NaOH solution under an ice bath. The organic phase is extracted, concentrated, and dried to yield compound II.[2]

3.2.3. Reduction Reaction

  • Procedure: Compound II is dissolved in 20 ml of methanol. Sodium borohydride (250 mg) is added, and the reaction is carried out at -10°C for 2 hours.[2]

3.2.4. Halogenation and Amination Ring-Closure

  • Procedure: The subsequent steps involve halogenation of the reduced intermediate, followed by an amination ring-closing reaction to form the pyrrolidine ring of 6-methylnicotine.[2][3] The patent describes these as distinct steps to obtain the target product.

Step Key Reagents Solvent Temperature Reaction Time
Ester Condensationγ-butyrolactone, NaHDMF or THF0°C to Room Temp.5 hours
Ring-OpeningDilute HCl, Conc. HCl1,4-Dioxane95°C5 hours
ReductionSodium BorohydrideMethanol-10°C2 hours

Table 2: Reaction Conditions for the Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate.

A patent describing this overall process reports a final yield of the target product, 6-methylnicotine, to be not lower than 40%, with a purity of not less than 98%.[3]

Signaling Pathway and Logical Relationships

The chemical transformations involved in the synthesis can be visualized as a directed pathway, where each step logically follows the previous one, leading to the final product.

Chemical_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 6-Methylnicotinic Acid 6-Methylnicotinic Acid Methyl 6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic Acid->Methyl 6-methylnicotinate Esterification (Methanol, H+) γ-butyrolactone γ-butyrolactone Compound I Compound I Methyl 6-methylnicotinate->Compound I Ester Condensation (γ-butyrolactone, Base) Compound II Compound II Compound I->Compound II Ring-Opening (Acidic Hydrolysis) 6-Methylnicotine 6-Methylnicotine Compound II->6-Methylnicotine Reduction, Halogenation, Amination Ring-Closure

Figure 2: Logical flow of the chemical synthesis.

Conclusion

The synthesis of 6-methylnicotine from 6-methylnicotinic acid is a well-documented process involving several key chemical transformations. This guide provides a detailed overview of the experimental protocols and quantitative data necessary for its successful implementation in a laboratory setting. The provided information, including reaction conditions and yields, serves as a valuable resource for researchers and professionals engaged in the synthesis of nicotine analogs and related compounds. Further optimization of each step may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to 6-Methylnicotine (CAS Number: 13270-56-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), with CAS number 13270-56-9 for the (S)-enantiomer, is a synthetic analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1][2][3][4] This structural modification significantly alters its pharmacological and toxicological profile compared to nicotine.[1][5] Emerging as a compound of interest in various consumer products, a thorough understanding of its chemical properties, synthesis, biological interactions, and safety profile is crucial for the scientific community.[2][4] This guide provides a comprehensive overview of 6-methylnicotine, summarizing key data, experimental protocols, and biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a synthetic derivative of nicotine and is not naturally occurring in tobacco plants, although trace amounts have been reported.[1][2] Its fundamental properties are outlined below.

PropertyValueSource
CAS Number 13270-56-9 ((S)-enantiomer)[2][6][7]
101540-79-8 (racemic)[2]
Molecular Formula C₁₁H₁₆N₂[1][6][8]
Molecular Weight 176.26 g/mol [1][6]
IUPAC Name 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine[1][2][6]
Canonical SMILES CC1=NC=C(C=C1)C2CCCN2C[1]
Isomeric SMILES CC1=NC=C(C=C1)[C@@H]2CCCN2C[1]
InChI Key SWNIAVIKMKSDBJ-NSHDSACASA-N[1]
LogP (Octanol-Water) 1.55 (Estimated)[9]

Synthesis of 6-Methylnicotine

The synthesis of 6-methylnicotine is an area of active research, with several patented methods.[1] Common approaches involve the modification of nicotine or de novo synthesis from precursors.

Synthesis from Nicotine

A prevalent method involves the direct methylation of nicotine. One such approach utilizes methyl lithium (CH₃Li) as a potent nucleophile to introduce a methyl group onto the pyridine ring of nicotine.[1]

Synthesis from 6-Methylnicotinate

A more controlled synthetic route begins with methyl 6-methylnicotinate and γ-butyrolactone.[1] A detailed, generalized experimental protocol for a multi-step synthesis of racemic 6-methylnicotine is described below, based on publicly available patent information.

Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

  • Reaction of Methyl 6-Methylnicotinate: Dissolve methyl 6-methylnicotinate in a suitable solvent.

  • Formation of 2-methyl-5-(pyrrolidin-2-yl)pyridine: The initial reactants undergo a series of reactions to form this intermediate.

  • Methylation: Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine intermediate in methanol and add paraformaldehyde.

  • Reaction Monitoring: Raise the temperature to 50°C and monitor the reaction's completion using LC-MS over approximately 7 hours.

  • Solvent Removal: Once the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

  • pH Adjustment and Extraction: Add a 40% sodium hydroxide aqueous solution to adjust the pH to ~11. Extract the product three times with ethyl acetate.

  • Purification: Recover the ethyl acetate by distillation under reduced pressure. Further purify the crude product by adding an 18% hydrochloric acid aqueous solution and extracting twice with petroleum ether. Adjust the pH of the aqueous phase to 12 with solid sodium hydroxide at -15°C. Extract three times with ethyl acetate.

  • Final Workup: Wash the organic phase twice with a saturated sodium chloride aqueous solution, dry over anhydrous sodium sulfate, and recover the ethyl acetate by distillation.

  • Vacuum Distillation: Perform vacuum distillation at 0.95 Mpa and 140°C to obtain pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (racemic 6-methylnicotine).[10]

Characterization and Purity Assessment:

The synthesized 6-methylnicotine should be characterized using a combination of analytical techniques to confirm its identity and purity. These techniques include:

  • ¹H NMR Spectroscopy: To confirm the proton environment and structural arrangement.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components based on retention time and mass-to-charge ratio.

  • Chiral Chromatography: To separate and quantify the enantiomers.

  • Purity Analysis (e.g., GC, HPLC): To quantify the percentage of the desired compound in the sample.[1]

Pharmacology and Biological Activity

The primary molecular targets of 6-methylnicotine are nicotinic acetylcholine receptors (nAChRs).[1][11] The addition of the methyl group at the 6-position of the pyridine ring significantly enhances its interaction with these receptors compared to nicotine.[1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have demonstrated that 6-methylnicotine exhibits a higher binding affinity for nAChRs than nicotine.[1] Some research indicates it is three times more potent in receptor binding assays.[1] The (S)-enantiomer is the more biologically active form at central α4β2 nAChRs, analogous to (S)-nicotine.[2] This increased potency suggests that 6-methylnicotine may elicit stronger physiological effects.[1] The affinity of 6-substituted nicotine derivatives for nAChRs is influenced by the lipophilicity and volume of the substituent at the 6-position.[1]

Signaling Pathway of nAChR Activation

nAChR_Signaling 6-Methylnicotine 6-Methylnicotine nAChR nAChR 6-Methylnicotine->nAChR Binds to receptor Ion_Channel_Opening Ion_Channel_Opening nAChR->Ion_Channel_Opening Conformational change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Membrane_Depolarization Membrane_Depolarization Cation_Influx->Membrane_Depolarization Downstream_Signaling Downstream_Signaling Membrane_Depolarization->Downstream_Signaling Activates voltage-gated ion channels and intracellular pathways

nAChR activation by 6-methylnicotine.
Metabolism

A 2025 study in mice and human urine identified several metabolites of 6-methylnicotine, including 6-methylcotinine and 6-methyl-3'-hydroxycotinine.[2] The metabolism of 6-methylnicotine shows a shift towards N-oxidation compared to nicotine.[2]

Toxicology and Safety Profile

Toxicological assessments indicate that 6-methylnicotine may have a different and more severe safety profile than nicotine.[1]

Cytotoxicity

In vitro studies using the human bronchial epithelial cell line BEAS-2B have shown that 6-methylnicotine is more cytotoxic than nicotine.[1][2] E-liquids containing 6-methylnicotine significantly increased cytotoxicity in a dose-dependent manner.[1] Furthermore, these e-liquids generated more reactive oxygen species (ROS) in aerosols.[2]

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Culture BEAS-2B cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of 6-Methylnicotine and Nicotine Treatment Expose cells to compounds for a defined period (e.g., 24h) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Perform cell viability assay (e.g., MTT, LDH) Treatment->Viability_Assay Data_Analysis Measure absorbance/fluorescence and calculate IC50 values Viability_Assay->Data_Analysis

Workflow for assessing cytotoxicity.
In Vivo Toxicity

In animal studies, mice exposed to 6-methylnicotine exhibited acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[2]

Safety Regulations

Regulatory bodies have taken note of the potential risks associated with 6-methylnicotine. In the Netherlands, the National Institute for Public Health and the Environment (RIVM) has proposed advisory emission values for 6-methylnicotine in non-tobacco products, which are lower than those for nicotine, reflecting its higher potency.[9]

Presence in Consumer Products and Regulatory Status

6-Methylnicotine has been identified in certain electronic cigarettes and oral pouch products, where it is sometimes marketed as "Metatine" or "Nixodine-S".[2] These products are often advertised as alternatives to nicotine.[2] In the United States, products containing nicotine from any source fall under the regulatory authority of the FDA. However, the explicit regulation of nicotine analogs like 6-methylnicotine is still under review.[2]

Conclusion

6-Methylnicotine is a potent synthetic nicotine analog with distinct pharmacological and toxicological properties. Its increased affinity for nAChRs and higher cytotoxicity compared to nicotine raise significant health and safety concerns. This guide provides a foundational understanding of 6-methylnicotine for researchers and drug development professionals. Further research is warranted to fully elucidate its mechanism of action, long-term health effects, and potential for addiction. The detailed methodologies and summarized data presented herein aim to facilitate these future investigations.

References

A Technical Guide to 6-Methylnicotine: Synthesis, Pharmacology, and In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN) is a synthetic analog of nicotine characterized by a methyl group substitution at the 6-position of the pyridine ring. This modification has been shown to alter the molecule's pharmacological profile, leading to increased potency at nicotinic acetylcholine receptors (nAChRs) compared to nicotine. This document provides a comprehensive technical overview of 6-methylnicotine, including its chemical identity, synthesis protocols, pharmacological properties, and methodologies for in vitro assessment. Quantitative data are summarized for comparative analysis, and key experimental workflows are detailed and visualized to support research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a nicotine analog that has been investigated for its distinct interactions with nicotinic acetylcholine receptors. The most biologically active form is the (S)-enantiomer, analogous to naturally occurring (S)-nicotine.

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) designation for the biologically active enantiomer is 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine .

PropertyDataReference
CAS Number 101540-79-8 (racemic)
13270-56-9 ((S)-enantiomer)
Molecular Formula C₁₁H₁₆N₂
Molar Mass 176.26 g·mol⁻¹
Purity (Typical) ~98% (racemic, as per one analysis)

Pharmacology

Studies indicate that the addition of a methyl group at the 6-position enhances the molecule's affinity and functional potency at nAChRs compared to nicotine. This suggests a potentially higher addictive and toxicological profile.

Mechanism of Action

Like nicotine, 6-methylnicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems. Activation of nAChRs, particularly the α4β2 subtype located on dopaminergic neurons in the ventral tegmental area (VTA), triggers the release of dopamine in the nucleus accumbens. This activation of the mesolimbic reward pathway is central to the reinforcing and addictive properties of nicotinic compounds.

nAChR_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron (VTA) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) nAChR α4β2 nAChR Membrane_Depol Membrane Depolarization nAChR->Membrane_Depol Opens Na⁺/K⁺ Channel Ca_channel Voltage-Gated Ca²⁺ Channel Dopa_vesicle Dopamine Vesicle Ca_channel->Dopa_vesicle Triggers Ca²⁺ Influx Dopamine Dopamine Dopa_vesicle->Dopamine Vesicular Fusion & Release Membrane_Depol->Ca_channel Activates MN 6-Methylnicotine MN->nAChR Binds to D_receptor Dopamine Receptor Dopamine->D_receptor Binds to Postsynaptic_Effect Postsynaptic Effect (Reward Sensation) D_receptor->Postsynaptic_Effect Initiates Signaling

Figure 1: nAChR Activation and Dopamine Release Pathway.

Potency and Receptor Affinity

Quantitative data directly comparing the binding affinity (Ki) of 6-methylnicotine to nicotine at specific nAChR subtypes is limited in publicly available literature. However, preclinical and comparative studies consistently report its increased potency.

ParameterObservationReference
Receptor Affinity Affinity for nicotinic receptors could be up to 3.3 times higher than that of nicotine.
Functional Potency Reported to be 3 times more potent in displacing [³H]nicotine from rat brain membranes and 5 times more potent in inducing prostration behavior in rodents.
6-Substituted Analogs A series of 6-substituted nicotine analogs showed a wide range of affinities (Ki values) at nAChRs, from 0.45 nM to >10,000 nM, indicating the sensitivity of this position to substitution.

In Vitro Toxicology

Toxicological assessments indicate that 6-methylnicotine exhibits greater cytotoxicity than nicotine in human cell lines. This is a critical consideration for drug development and safety assessment.

ParameterObservationReference
Cytotoxicity Exhibits higher cytotoxicity than

Spectroscopic and Mechanistic Insights into 6-Methylnicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-methylnicotine, a synthetic analog of nicotine. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for its identification and characterization. Furthermore, this guide outlines the experimental protocols utilized for acquiring this data and presents a visualization of the putative signaling pathway through which 6-methylnicotine is believed to exert its biological effects.

Spectroscopic Data of 6-Methylnicotine

The following sections and tables summarize the key spectroscopic data obtained for 6-methylnicotine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 6-methylnicotine were recorded in methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of 6-Methylnicotine (400 MHz, methanol-d₄) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'3.25t8.3
H-3'a1.95m
H-3'b2.15m
H-4'a1.75m
H-4'b1.85m
H-5'a2.35m
H-5'b2.25m
H-28.36d2.2
H-47.75dd8.1, 2.2
H-57.31d8.1
N-CH₃2.20s
6-CH₃2.50s

Table 2: ¹³C NMR Spectroscopic Data of 6-Methylnicotine (100 MHz, methanol-d₄) [1]

PositionChemical Shift (δ, ppm)
C-2'69.1
C-3'35.8
C-4'22.9
C-5'57.5
C-2149.2
C-3138.9
C-4136.2
C-5123.1
C-6158.3
N-CH₃40.1
6-CH₃24.2
Mass Spectrometry (MS)

Mass spectrometry data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The table below lists the nominal mass-to-charge ratios (m/z) of the key fragments observed in the electron ionization (EI) mass spectrum of 6-methylnicotine.

Table 3: Mass Spectrometry Data for 6-Methylnicotine

FragmentNominal m/z
[M]⁺176
[M-CH₃]⁺161
[M-C₄H₈N]⁺106
[C₅H₁₀N]⁺84
[C₄H₆N]⁺68
[C₅H₅N]⁺79
Infrared (IR) Spectroscopy

Experimental Protocols

The following sections provide an overview of the methodologies employed for the spectroscopic analysis of 6-methylnicotine.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using methanol-d₄ as the solvent.[1] The data was processed to determine chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on an Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass detector.[1]

  • Injection: Pulsed splitless mode at 250 °C.[1]

  • Column: Agilent DB-5MS (40 m x 0.25 mm x 0.25 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C for 2 minutes.[1]

    • Ramp 1: 15 °C/min to 280 °C, hold for 17 minutes.[1]

    • Ramp 2: 10 °C/min to 310 °C, hold for 20 minutes.[1]

  • Total Run Time: 55 minutes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While detailed parameters were not fully available, general analysis was conducted using liquid chromatography coupled to high-resolution tandem mass spectrometry (HRAM LC-MS²).[2]

Signaling Pathway of 6-Methylnicotine

As a structural analog of nicotine, 6-methylnicotine is presumed to exert its primary pharmacological effects through interaction with nicotinic acetylcholine receptors (nAChRs).[3] Activation of these ligand-gated ion channels can trigger a cascade of downstream signaling events.

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-Methylnicotine 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) 6-Methylnicotine->nAChR Binds to and activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Ca_release Ca²⁺ Release from Intracellular Stores Ca_influx->Ca_release Induces PKC Protein Kinase C (PKC) Activation Ca_influx->PKC Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release VGCC->Ca_influx Ca_release->PKC MAPK MAPK/ERK Pathway Activation PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Putative signaling pathway of 6-methylnicotine via nAChR activation.

This guide provides foundational spectroscopic and mechanistic information on 6-methylnicotine to support ongoing research and development efforts within the scientific community. The provided data and protocols can serve as a baseline for quality control, analytical method development, and further pharmacological investigation of this compound.

References

6-Methylcotinine as a Metabolite of 6-Methylnicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of 6-methylnicotine to its primary metabolite, 6-methylcotinine. The emergence of synthetic nicotine analogs, such as 6-methylnicotine, in consumer products necessitates a thorough understanding of their metabolic fate and potential physiological effects. This document summarizes the current scientific knowledge, including the key enzymes involved, detailed experimental methodologies for metabolite analysis, and the potential signaling pathways affected by 6-methylnicotine and its metabolites. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through diagrams generated using the DOT language.

Introduction

6-Methylnicotine is a synthetic analog of nicotine that has been identified in various consumer products. Its structural similarity to nicotine suggests a comparable metabolic pathway, leading to the formation of cotinine-like metabolites. Recent research has confirmed the biotransformation of 6-methylnicotine and identified 6-methylcotinine as a major metabolite in both animal models and humans.[1][2] Understanding this metabolic conversion is critical for assessing the pharmacokinetic profile, potential toxicity, and overall safety of 6-methylnicotine. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the metabolism of 6-methylnicotine to 6-methylcotinine.

Metabolic Pathway of 6-Methylnicotine

The metabolism of 6-methylnicotine, while sharing some similarities with nicotine, exhibits distinct characteristics. The primary metabolic conversion involves the oxidation of 6-methylnicotine to 6-methylcotinine. This process is analogous to the conversion of nicotine to cotinine, a well-established biomarker for nicotine exposure.

Key Enzymes Involved

Current research indicates that the metabolism of 6-methylnicotine is primarily mediated by Flavin-containing monooxygenase 3 (FMO3) and Cytochrome P450 2A6 (CYP2A6).[1][2] However, the metabolic preference for 6-methylnicotine appears to diverge from that of nicotine. While nicotine metabolism is dominated by C-oxidation via CYP2A6, the metabolism of 6-methylnicotine is predominantly driven by N-oxidation, a reaction likely catalyzed by FMO3.[1][2]

Identified Metabolites

In vivo studies using mouse models have identified nine oxidative metabolites of 6-methylnicotine in urine.[1][2] In human urine samples from users of products containing 6-methylnicotine, six of these metabolites have been detected, demonstrating a strong cross-species metabolic concordance.[1][2] Among these, 6-methylcotinine has been identified as a prevalent metabolite, making it a potential biomarker for 6-methylnicotine exposure.[1][2]

Quantitative Data on 6-Methylnicotine Metabolism

Currently, there is a limited amount of publicly available quantitative data on the conversion of 6-methylnicotine to 6-methylcotinine. While studies have confirmed the presence of 6-methylcotinine as a major metabolite, detailed kinetic parameters of the enzymatic reactions and in vivo concentration levels are not yet extensively documented in the literature. The following table summarizes the identified metabolites of 6-methylnicotine.

Table 1: Identified Oxidative Metabolites of 6-Methylnicotine

MetaboliteDetected in Mouse UrineDetected in Human UrinePutative Enzymatic Pathway
6-methylcotinineYesYesCYP2A6/FMO3
6-methylnicotine-N'-oxideYesYesFMO3
6-methylcotinine-N-oxideYesYesFMO3/CYP2A6
6-methyl-3'-hydroxycotinineYesYesCYP2A6
Nornicotine analogYesNot specifiedCYP-mediated
Other hydroxylated metabolitesYesNot specifiedCYP-mediated

Note: This table is based on qualitative identification of metabolites.[1][2] Quantitative data on the concentration and formation rates are not yet available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-methylnicotine metabolism. These protocols are based on established methods for analyzing nicotine and its metabolites and have been adapted for 6-methylnicotine based on the available literature.

Analysis of 6-Methylnicotine Metabolites in Urine by LC-HRMS

This protocol outlines the general steps for the detection and identification of 6-methylcotinine and other metabolites in urine samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet any precipitates.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 6-methylcotinine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

4.1.2. LC-HRMS Parameters (General)

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically used for the separation of nicotine and its metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) over a period of 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode for metabolite identification and targeted MS/MS for confirmation.

In Vitro Metabolism of 6-Methylnicotine using Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of 6-methylnicotine using human or animal liver microsomes, which are rich in CYP and FMO enzymes.

4.2.1. Reagents

  • Human or mouse liver microsomes.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • 6-methylnicotine solution.

  • Acetonitrile (for reaction termination).

4.2.2. Incubation Procedure

  • Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine liver microsomes (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 6-methylnicotine (final concentration, e.g., 1-10 µM).

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of 6-methylcotinine and other metabolites by LC-HRMS as described in section 4.1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway, a typical experimental workflow for metabolite analysis, and the potential signaling pathways affected by 6-methylnicotine.

cluster_0 Metabolic Conversion 6-Methylnicotine 6-Methylnicotine 6-Methylcotinine 6-Methylcotinine 6-Methylnicotine->6-Methylcotinine Oxidation (CYP2A6/FMO3)

Metabolic conversion of 6-methylnicotine.

Urine Sample Urine Sample Protein Precipitation Protein Precipitation Urine Sample->Protein Precipitation LC-HRMS Analysis LC-HRMS Analysis Protein Precipitation->LC-HRMS Analysis Metabolite Identification Metabolite Identification LC-HRMS Analysis->Metabolite Identification

Experimental workflow for metabolite analysis.

6-Methylnicotine 6-Methylnicotine nAChRs Nicotinic Acetylcholine Receptors (nAChRs) 6-Methylnicotine->nAChRs NF-kB Pathway NF-κB Signaling Pathway 6-Methylnicotine->NF-kB Pathway TRPA1 Channel TRPA1 Channel Activation 6-Methylnicotine->TRPA1 Channel Cellular Effects Cellular Effects nAChRs->Cellular Effects Neurotransmitter Release, Calcium Influx NF-kB Pathway->Cellular Effects Inflammatory Response TRPA1 Channel->Cellular Effects Sensory Irritation

Potential signaling pathways of 6-methylnicotine.

Conclusion

The metabolism of 6-methylnicotine to 6-methylcotinine is a critical area of research for understanding the safety and pharmacological profile of this synthetic nicotine analog. This guide has summarized the key findings, including the enzymes involved and the identification of major metabolites. While detailed quantitative data and specific experimental protocols are still emerging, the information provided herein offers a solid foundation for researchers and drug development professionals. The provided diagrams and methodologies will aid in the design of future studies to further elucidate the metabolic fate and biological effects of 6-methylnicotine and its metabolites. As more research becomes available, this guide will be updated to reflect the latest scientific understanding.

References

Commercial Availability and Scientific Applications of 6-Methylnicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine, a synthetic analog of nicotine, is gaining interest within the research community for its potential applications in neuroscience, pharmacology, and toxicology. Its structural similarity to nicotine suggests interaction with nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying receptor function and developing novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 6-methylnicotine for research purposes, detailed experimental protocols for its synthesis and analysis, and a summary of its known signaling pathways.

Commercial Availability of 6-Methylnicotine

6-Methylnicotine is available for research purposes from several specialized chemical suppliers. It is typically offered in different forms, including the racemic mixture ((+/-)-6-Methylnicotine) and the (S)-enantiomer. Researchers should carefully consider the desired stereochemistry for their specific applications, as different enantiomers may exhibit distinct pharmacological properties. The table below summarizes the currently available commercial options.

SupplierProduct NameCAS NumberAvailable QuantitiesPurityNotes
LGC Standards [1][2](S)-6-Methylnicotine13270-56-92.5 mg, 10 mg, 25 mgNot specifiedAPI Reference Standard
(+/-)-6-MethylnicotineNot specified5 mgNot specifiedResearch Chemical
Adva Tech Group Inc. [3](S)-6-Methylnicotine13270-56-910 mg>95% (HPLC)Distributed by TRC
Clinivex [4](S)-6-Methylnicotine13270-56-9Not specifiedNot specifiedFor Research and Development
Smolecule [5](+/-)-6-MethylnicotineNot specifiedIn StockNot specified

Experimental Protocols

Synthesis of (+/-)-6-Methylnicotine

A common method for the synthesis of racemic 6-methylnicotine involves the reaction of 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol.[5] A more detailed, multi-step synthesis route starting from 6-methyl nicotinic acid methyl ester and gamma-butyrolactone has also been described, which involves ester condensation, ring opening, reduction, halogenation, and amination ring-closing reactions.[4]

A Generalized Synthesis Protocol:

  • Step 1: N-Methylation. 2-methyl-5-(pyrrolidin-2-yl)pyridine is dissolved in a suitable solvent, such as methanol.

  • Step 2: Reaction with Paraformaldehyde. Paraformaldehyde is added to the solution.

  • Step 3: Reaction Conditions. The reaction mixture is heated to approximately 50°C and stirred for several hours. The reaction progress is monitored using techniques like LC-MS.

  • Step 4: Work-up and Purification. After the reaction is complete, the solvent and excess paraformaldehyde are removed under reduced pressure. The crude product is then subjected to a series of extraction and purification steps. This typically involves adjusting the pH with a strong base (e.g., NaOH), followed by extraction with an organic solvent like ethyl acetate. The organic phase is then washed, dried, and concentrated.

  • Step 5: Final Purification. The final product is purified by vacuum distillation to yield pure (+/-)-6-methylnicotine. The purity can be confirmed by GC analysis.[1]

Radioligand Binding Affinity Assay

To determine the binding affinity of 6-methylnicotine for specific nAChR subtypes, a competitive radioligand binding assay can be employed. This protocol is a general guideline and requires optimization for specific receptor subtypes and radioligands.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-epibatidine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Assay:

    • Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 6-methylnicotine.

    • Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competitor, e.g., unlabeled nicotine).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Separate the bound and free radioligand using a method like rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the 6-methylnicotine concentration. The data can be fitted to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of 6-methylnicotine on nAChR ion channel activity in living cells.

Methodology:

  • Cell Culture: Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution: Prepare an extracellular solution that mimics the physiological ionic environment.

    • Internal Solution: Prepare an intracellular solution to be filled into the recording pipette.

  • Whole-Cell Configuration:

    • Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply 6-methylnicotine to the cell using a perfusion system.

  • Data Acquisition: Record the ion currents elicited by the application of 6-methylnicotine.

  • Data Analysis: Analyze the amplitude, kinetics, and concentration-response relationship of the 6-methylnicotine-induced currents.

Signaling Pathways

6-Methylnicotine, as an analog of nicotine, is expected to exert its biological effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist like 6-methylnicotine to the nAChR leads to a conformational change in the receptor, opening an intrinsic ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent downstream signaling events.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6_Methylnicotine 6_Methylnicotine nAChR nAChR Ligand Binding Site 6_Methylnicotine->nAChR:p1 Binds to Depolarization Depolarization nAChR->Depolarization Opens Channel Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Action_Potential Action Potential Depolarization->Action_Potential Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Action_Potential->Downstream_Signaling

Caption: Activation of nAChRs by 6-methylnicotine.

Downstream PI3K/Akt Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. The influx of Ca²⁺ following nAChR activation is a key trigger for the activation of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α7 nAChR PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: nAChR-mediated activation of the PI3K/Akt pathway.

Conclusion

6-Methylnicotine is a commercially available research tool with significant potential for advancing our understanding of nicotinic systems. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers initiating studies with this compound. As with any nicotine analog, appropriate safety precautions and handling procedures should be strictly followed in a laboratory setting. Further research is warranted to fully elucidate the pharmacological and toxicological profile of 6-methylnicotine and its various enantiomers.

References

Methodological & Application

Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of racemic 6-methylnicotine. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable procedure for producing this nicotine analog. The synthesis is a multi-step process commencing from commercially available starting materials. All quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is included to visualize the synthetic pathway.

Introduction

Nicotine, a primary alkaloid in tobacco plants, and its analogs are of significant interest in medicinal chemistry and pharmacology due to their interaction with nicotinic acetylcholine receptors (nAChRs). The synthesis of specific nicotine derivatives, such as 6-methylnicotine, is crucial for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and as standards for analytical purposes. This document outlines a reproducible protocol for the synthesis of racemic 6-methylnicotine.

Overall Reaction Scheme

The synthesis of racemic 6-methylnicotine can be achieved through a multi-step sequence starting from methyl 6-methylnicotinate and γ-butyrolactone. The key steps involve a condensation reaction, followed by cyclization, reduction, and N-methylation to yield the final product.

Experimental Protocol

This protocol is based on established synthetic methods and is divided into the key transformations required to obtain racemic 6-methylnicotine.

Step 1: Synthesis of Compound I

In the first step, methyl 6-methylnicotinate is reacted with γ-butyrolactone in the presence of a strong base to form an intermediate compound (Compound I).

Table 1: Reagents and Conditions for the Synthesis of Compound I [1]

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 6-methylnicotinate151.161 g6.6
γ-Butyrolactone86.09800 mg9.3
Sodium Hydride (NaH)24.00240 mg9.9
N,N-Dimethylformamide (DMF)-150 mL-
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time5 hours

Procedure: [1]

  • Dissolve 800 mg (9.3 mmol) of γ-butyrolactone in 150 mL of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

  • Cool the solution to 0°C in an ice bath and stir for 10 minutes.

  • Add 240 mg (9.9 mmol) of sodium hydride (NaH) in portions.

  • After 30 minutes of reaction, add 1 g (6.6 mmol) of methyl 6-methylnicotinate.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC). The resulting product is Compound I.

Step 2: Synthesis of Compound II

Compound I is then subjected to acidic hydrolysis and decarboxylation to yield Compound II.

Table 2: Reagents and Conditions for the Synthesis of Compound II [1]

ReagentAmount
Compound IFrom Step 1
5w% Hydrochloric AcidAs needed
Concentrated Hydrochloric Acid20 mL
1,4-Dioxane20 mL
50% Sodium Hydroxide (NaOH)As needed
Reaction Conditions
Temperature95°C
Reaction Time5 hours

Procedure: [1]

  • To the solution containing Compound I, add a small amount of 5w% dilute hydrochloric acid until no more gas evolution is observed.

  • Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

  • Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Compound I by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Under an ice bath, adjust the pH to 9 using a 50% NaOH solution.

  • Extract the product with a suitable organic solvent, combine the organic phases, concentrate, and dry to obtain Compound II.

Step 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine

The subsequent step involves the reduction of Compound II to form the pyrrolidine ring.

Table 3: Reagents and Conditions for the Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine [1]

ReagentAmount
Compound IIFrom Step 2
Methanol20 mL
Sodium Borohydride (NaBH₄)250 mg
Reaction Conditions
Temperature-10°C
Reaction Time2 hours

Procedure: [1]

  • Dissolve Compound II in 20 mL of methanol.

  • Add 250 mg of sodium borohydride.

  • Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Step 4: Synthesis of Racemic 6-Methylnicotine

The final step is the N-methylation of the pyrrolidine nitrogen to afford racemic 6-methylnicotine.

Table 4: Reagents and Conditions for the Synthesis of Racemic 6-Methylnicotine [2]

ReagentAmount
2-methyl-5-(pyrrolidin-2-yl)pyridine295 g
Methanol600 mL
Paraformaldehyde127 g
40% Sodium Hydroxide (aq)500 mL
Ethyl Acetate1.5 L (x3)
18% Hydrochloric Acid (aq)500 mL
Petroleum Ether600 mL (x2)
Solid Sodium HydroxideAs needed
Saturated Sodium Chloride (aq)1 L (x2)
Anhydrous Sodium SulfateAs needed
Reaction Conditions
Temperature50°C
Reaction Time7 hours
Purification
MethodVacuum Distillation
Conditions0.95 Mpa, 140°C
Yield and Purity
Yield276 g (58.78% based on methyl 6-methylnicotinate)
GC Purity99.3%

Procedure: [2]

  • Dissolve 295 g of 2-methyl-5-(pyrrolidin-2-yl)pyridine in 600 mL of methanol.

  • Add 127 g of paraformaldehyde.

  • Heat the mixture to 50°C and monitor the reaction by LC-MS.

  • After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

  • Add 500 mL of 40% aqueous sodium hydroxide to adjust the pH to ~11.

  • Extract the product three times with 1.5 L of ethyl acetate.

  • Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.

  • Add 500 mL of 18% aqueous hydrochloric acid and extract twice with 600 mL of petroleum ether.

  • Retain the aqueous phase, cool it to -15°C, and add solid sodium hydroxide to adjust the pH to 12.

  • Extract the product three times with 1 L of ethyl acetate.

  • Wash the combined organic phases twice with 1 L of saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and recover the ethyl acetate by distillation under reduced pressure at 40°C.

  • Purify the final product by vacuum distillation at 140°C and 0.95 Mpa to yield 276 g of pure racemic 6-methylnicotine. Chiral analysis confirms a near 1:1 ratio of R and S enantiomers.[2]

Workflow Diagram

The following diagram illustrates the synthetic pathway for racemic 6-methylnicotine.

Synthesis_Workflow Start Methyl 6-methylnicotinate + γ-Butyrolactone Step1 Condensation (NaH, DMF) Start->Step1 Intermediate1 Compound I Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation (HCl, 1,4-Dioxane) Intermediate1->Step2 Intermediate2 Compound II Step2->Intermediate2 Step3 Reduction (NaBH₄, Methanol) Intermediate2->Step3 Intermediate3 2-methyl-5-(pyrrolidin-2-yl)pyridine Step3->Intermediate3 Step4 N-Methylation (Paraformaldehyde, Methanol) Intermediate3->Step4 End Racemic 6-Methylnicotine Step4->End

Caption: Synthetic workflow for racemic 6-methylnicotine.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of racemic 6-methylnicotine. By following the outlined procedures and utilizing the provided data tables and workflow diagram, researchers can reliably synthesize this compound for various research and development applications. Standard laboratory safety precautions should be observed throughout the execution of this protocol.

References

Application Note: Chiral Separation of 6-Methylnicotine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine, a synthetic analog of nicotine, has garnered increasing interest in pharmacological research and the development of novel nicotine replacement therapies.[1] Like nicotine, 6-methylnicotine possesses a chiral center at the 2' position of the pyrrolidine ring, leading to the existence of two enantiomers: (S)-6-methylnicotine and (R)-6-methylnicotine. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets. Therefore, the ability to separate and quantify the individual enantiomers of 6-methylnicotine is crucial for understanding its bioactivity, for quality control in manufacturing, and for regulatory purposes.

This application note provides a detailed protocol for the chiral separation of 6-methylnicotine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on the well-established principles of chiral chromatography on polysaccharide-based stationary phases, which have proven effective for the separation of nicotine and its analogs.[2][3]

Principle of Chiral Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantioselectivity for a wide range of chiral compounds.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (e.g., Lux Cellulose-1) racemate Racemic 6-Methylnicotine ((R)- and (S)-enantiomers) csp Chiral Selector racemate->csp Differential Interaction R_enantiomer (R)-6-Methylnicotine csp->R_enantiomer Stronger Interaction (Longer Retention) S_enantiomer (S)-6-Methylnicotine csp->S_enantiomer Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation of 6-methylnicotine enantiomers.

Experimental Protocols

This section details the recommended materials and methods for the chiral HPLC separation of 6-methylnicotine enantiomers.

Materials and Reagents
  • Racemic 6-Methylnicotine Standard: (R,S)-6-Methylnicotine

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA) (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA) (analytical grade)

  • Chiral HPLC Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications and instrumentation.

ParameterRecommended Condition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard in mobile phase to a concentration of 1 mg/mL.
Experimental Workflow

The general workflow for the chiral analysis of 6-methylnicotine samples is outlined below.

G start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_analysis HPLC Analysis (Inject onto Chiral Column) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration & Analysis (Retention Time, Area) data_acquisition->peak_integration quantification Quantification (Enantiomeric Ratio) peak_integration->quantification end End quantification->end

Caption: Experimental workflow for chiral HPLC analysis of 6-methylnicotine.

Expected Results and Data Presentation

Under the proposed chromatographic conditions, baseline separation of the (S)- and (R)-6-methylnicotine enantiomers is expected. The following table summarizes hypothetical, yet representative, quantitative data based on the separation of similar nicotine analogs. Actual retention times and resolution may vary depending on the specific column batch and HPLC system.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(S)-6-Methylnicotine~ 8.550.1-
(R)-6-Methylnicotine~ 10.249.9> 1.5

A resolution factor (Rs) of greater than 1.5 indicates baseline separation, which is considered sufficient for accurate quantification.

Biological Significance and Differential Activity

The stereochemistry of nicotine and its analogs plays a critical role in their interaction with nicotinic acetylcholine receptors (nAChRs), which are key mediators of nicotine's effects in the central nervous system. Studies on nicotine have shown that the (S)-enantiomer has a higher affinity for most nAChR subtypes compared to the (R)-enantiomer.

While specific data for 6-methylnicotine enantiomers is still emerging, research on other methyl-substituted nicotine analogs suggests that methylation of the pyrrolidine ring can significantly alter receptor affinity and functional activity.[4] For instance, it is hypothesized that the (S)-enantiomer of 6-methylnicotine exhibits higher potency at certain nAChR subtypes, leading to a more pronounced downstream signaling cascade, including dopamine release, which is associated with the rewarding effects of nicotine. In contrast, the (R)-enantiomer may have a lower affinity or act as a partial agonist or antagonist at these receptors.[1]

G cluster_enantiomers 6-Methylnicotine Enantiomers cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_signaling Downstream Signaling S_enantiomer (S)-6-Methylnicotine nAChR α4β2 nAChR S_enantiomer->nAChR High Affinity Binding R_enantiomer (R)-6-Methylnicotine R_enantiomer->nAChR Low Affinity Binding dopamine_release Dopamine Release nAChR->dopamine_release Receptor Activation pharmacological_effect Pharmacological Effects (e.g., Reward, Reinforcement) dopamine_release->pharmacological_effect

Caption: Hypothesized differential signaling of 6-methylnicotine enantiomers.

Conclusion

The chiral separation of 6-methylnicotine enantiomers is essential for a comprehensive understanding of its pharmacological properties and for ensuring the quality and safety of products containing this synthetic nicotine analog. The HPLC method detailed in this application note, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable approach for the efficient separation and quantification of (S)- and (R)-6-methylnicotine. This methodology is a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired separation for specific applications.

References

Application Note: Quantification of 6-Methylnicotine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 6-methylnicotine in various matrices, including biological fluids and e-liquids, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation techniques, optimized GC-MS parameters for selective and accurate measurement, and a summary of expected quantitative performance. This method is suitable for research, quality control, and pharmacokinetic studies involving 6-methylnicotine.

Introduction

6-Methylnicotine is a nicotine analog that has garnered interest in both pharmaceutical research and as a component in e-cigarette products.[1][2] Its structural similarity to nicotine necessitates reliable analytical methods to distinguish and accurately quantify it for toxicological assessments, quality control of commercial products, and research into its pharmacological properties.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal platform for the analysis of volatile and semi-volatile compounds like 6-methylnicotine. This document provides a comprehensive protocol for the quantification of 6-methylnicotine, adaptable to various sample types.

Experimental

Materials and Reagents

  • 6-Methylnicotine standard (analytical grade)

  • Internal Standard (IS), e.g., Quinoline or d4-Nicotine

  • Methanol (HPLC grade)[3]

  • Dichloromethane (HPLC grade)[3]

  • Methyl tert-butyl ether (MTBE)[2][4]

  • Sodium hydroxide (NaOH), 2N and 5N solutions[2][4]

  • Deionized water

  • Glass autosampler vials (1.5 mL) with inserts[5]

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following are typical parameters that can be adapted based on the specific instrument and column used.

Table 1: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[3]
Injection Volume1 µL[6]
Injection ModeSplitless or Split (e.g., 10:1)[7][8]
Injector Temperature250 °C[3][8]
Carrier GasHelium at a constant flow of 1.1 mL/min[7]
Oven ProgramInitial hold at 50°C for 1 min, ramp at 15°C/min to 200°C, then ramp at 20°C/min to 300°C[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)84[7]
Qualifier Ions (m/z)To be determined from the mass spectrum of 6-methylnicotine
Transfer Line Temp.280 °C[3]

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • For E-liquids:

    • Accurately weigh a known amount of the e-liquid into a centrifuge tube.

    • Add a known concentration of the internal standard.

    • Dilute with an appropriate solvent, such as a mixture of methanol and dichloromethane (1:1, v/v).[3]

    • Vortex for 30 seconds to ensure thorough mixing.[9]

    • Centrifuge to pellet any insoluble components.

    • Transfer the supernatant to a GC-MS vial for analysis.

  • For Biological Samples (e.g., Urine): A simple and rapid method involves micro-extraction by packed sorbent (MEPS).[7]

    • To 200 µL of urine sample, add a known concentration of the internal standard.

    • Perform the MEPS procedure as per the manufacturer's instructions.

    • Elute the analytes with an appropriate solvent directly into a GC-MS vial.

    Alternatively, a liquid-liquid extraction can be performed:

    • To 1 mL of the sample, add a known concentration of the internal standard.

    • Add 5 N NaOH to basify the sample.[2]

    • Add methyl t-butyl ether (MTBE) as the extraction solvent.[2]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a similar analyte (nicotine) using 6-methylnicotine as an internal standard, which can serve as a starting point for the validation of a 6-methylnicotine quantification method.

Table 2: Summary of Quantitative Data (for Nicotine with 6-Methylnicotine as IS)

ParameterValueReference
Linearity Range1–100 ng/mL[7]
Coefficient of Determination (r²)0.999[7]
Limit of Detection (LOD)0.25 ng/mL[7]
Recovery25.4% at 1 ng/mL, 37.3% at 100 ng/mL[7]
Monitored Ion (m/z) for 6-Methylnicotine (as IS)84[7]

Detailed Experimental Protocol

1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-methylnicotine and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Quinoline).

  • IS Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL).

  • Sample Preparation: Follow the appropriate sample preparation protocol as described in the "Experimental" section, ensuring to add a consistent amount of the IS working solution to all standards, blanks, and samples.

2. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table 1.

  • Create a sequence table with the prepared calibration standards, quality control samples, and unknown samples.

  • Inject the samples onto the GC-MS system.

3. Data Analysis

  • Integrate the peaks for 6-methylnicotine and the internal standard in the resulting chromatograms.

  • Generate a calibration curve by plotting the ratio of the peak area of 6-methylnicotine to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 6-methylnicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Dilution stock->working gcms GC-MS Injection and Data Acquisition working->gcms is_prep Internal Standard Preparation sample_prep Sample Extraction/ Dilution is_prep->sample_prep sample_prep->gcms integration Peak Integration gcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification sample_preparation_workflow start Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction or MEPS add_is->extraction centrifuge Centrifugation extraction->centrifuge transfer Transfer to GC-MS Vial centrifuge->transfer end Analysis transfer->end

References

Analysis of 6-Methylnicotine in E-Liquids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

The emergence of synthetic nicotine analogs, such as 6-methylnicotine, in e-liquids presents a new challenge for regulatory bodies and public health. Unlike traditional nicotine, which is derived from tobacco, synthetic analogs are produced in laboratories. Pre-clinical studies have raised concerns about 6-methylnicotine, suggesting it may be more potent and toxic than nicotine, potentially leading to increased addictiveness and adverse health effects.[1][2] Accurate and robust analytical methods are therefore crucial for the surveillance and risk assessment of e-liquids containing this compound.

This document provides a detailed protocol for the quantitative analysis of 6-methylnicotine in e-liquid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, allowing for the precise quantification of 6-methylnicotine even in complex e-liquid matrices.

Quantitative Data Summary

Recent analyses of commercially available e-liquids have revealed significant discrepancies between the labeled and actual concentrations of 6-methylnicotine. This highlights the importance of independent verification of product content.

Product BrandLabeled 6-Methylnicotine Concentration (%)Measured 6-Methylnicotine Concentration (%)
SpreeBar50.61 - 0.64

Table 1: Comparison of labeled and measured concentrations of 6-methylnicotine in a commercial e-liquid product. Data sourced from studies on "SpreeBar" e-liquids.[2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 6-methylnicotine in e-liquids.

Materials and Reagents
  • 6-Methylnicotine analytical standard

  • Nicotine-d4 (internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • E-liquid samples

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Standard and Sample Preparation

2.1. Standard Stock Solution (1 mg/mL) Accurately weigh and dissolve 10 mg of 6-methylnicotine analytical standard in 10 mL of methanol.

2.2. Internal Standard Stock Solution (1 mg/mL) Accurately weigh and dissolve 10 mg of Nicotine-d4 in 10 mL of methanol.

2.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the standard stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

2.4. Sample Preparation

  • Accurately weigh 100 µL of the e-liquid sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 100 ng/mL.

  • Dilute to volume with 95:5 (v/v) 5 mM heptafluorobutanoic acid and acetonitrile.[3]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • Column: A suitable C18 reversed-phase column (e.g., Gemini NX C18, 3 µm, 150 x 3 mm)[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient should be optimized to ensure separation of 6-methylnicotine from other e-liquid components.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C[5]

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 6-Methylnicotine: The precursor ion is the protonated molecule [M+H]+ at m/z 177.1386.[5][6] Product ions should be determined by infusion of a standard solution.

    • Nicotine-d4 (IS): The precursor ion is the protonated molecule [M+H]+ at m/z 167.1. Product ions should be determined by infusion of a standard solution.

  • Source Parameters: Optimize source parameters such as nebulizer gas, heater gas, capillary voltage, and source temperature according to the instrument manufacturer's guidelines.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of 6-methylnicotine to the internal standard against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be > 0.99.

  • Quantify the concentration of 6-methylnicotine in the e-liquid samples by interpolating their peak area ratios from the calibration curve.

  • Apply the appropriate dilution factor to calculate the final concentration of 6-methylnicotine in the original e-liquid sample.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification e_liquid E-Liquid Sample dilute_sample Dilute Sample & Add Internal Standard e_liquid->dilute_sample std_stock 6-Methylnicotine Standard Stock prep_cal_curve Prepare Calibration Curve Standards & Add IS std_stock->prep_cal_curve is_stock Internal Standard (Nicotine-d4) Stock is_stock->dilute_sample is_stock->prep_cal_curve filter_sample Filter Sample dilute_sample->filter_sample lc_separation Liquid Chromatography Separation prep_cal_curve->lc_separation filter_sample->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection Eluent peak_integration Peak Integration ms_detection->peak_integration cal_curve_gen Calibration Curve Generation peak_integration->cal_curve_gen quantification Quantification of 6-Methylnicotine peak_integration->quantification cal_curve_gen->quantification final_result Report Results quantification->final_result Final Concentration

Caption: Workflow for LC-MS/MS analysis of 6-methylnicotine in e-liquids.

Signaling Pathway and Logical Relationships

Logical_Relationship cluster_product Product & Regulation cluster_analysis Analytical Verification cluster_implication Public Health Implication e_liquid E-Liquid Product synthetic_analog Contains Synthetic Analog (6-Methylnicotine) e_liquid->synthetic_analog label_claim Labeled Concentration e_liquid->label_claim lcms_analysis LC-MS/MS Analysis synthetic_analog->lcms_analysis discrepancy Discrepancy Between Labeled and Actual Content label_claim->discrepancy actual_content Actual Concentration actual_content->discrepancy quantification Quantitative Result lcms_analysis->quantification quantification->actual_content Determines health_risk Potential Public Health Risk (Increased Potency & Toxicity) discrepancy->health_risk regulatory_action Need for Regulatory Scrutiny health_risk->regulatory_action

Caption: Logical relationships in the analysis and regulation of 6-methylnicotine.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 6-Methylnicotine in BEAS-2B Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Methylnicotine, a synthetic analog of nicotine, is an emerging compound of interest in various commercial products. Its potential biological effects, particularly its cytotoxicity, are of significant concern for researchers, toxicologists, and drug development professionals. This document provides a detailed overview of the in vitro cytotoxicity of 6-methylnicotine in the human bronchial epithelial cell line, BEAS-2B. These cells are a relevant model for studying the effects of inhaled substances on the respiratory system.

Recent studies have indicated that 6-methylnicotine exhibits greater cytotoxicity in BEAS-2B cells compared to nicotine.[1][2] This heightened cytotoxic potential necessitates standardized protocols for its evaluation to ensure reproducible and comparable results. Furthermore, understanding the underlying cellular mechanisms is crucial for a comprehensive risk assessment. It is suggested that 6-methylnicotine may exert a more significant negative impact on proteins associated with tumor development and metastasis, such as NF-κB p65, EGFR, and MET, than nicotine.[1] Additionally, e-liquids containing 6-methylnicotine have been shown to cause a dose-dependent increase in cytotoxicity and intracellular reactive oxygen species (ROS) in human bronchial epithelial cells.

This document outlines the methodologies for assessing the cytotoxicity of 6-methylnicotine in BEAS-2B cells, presents a summary of comparative toxicity data, and illustrates the putative signaling pathways involved.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineAssay Type(s)Key FindingsReference
6-Methylnicotine BEAS-2BNot SpecifiedMore sensitive to 6-methylnicotine than to nicotine.[1]
6-Methylnicotine BEAS-2BNot SpecifiedMore effective at inducing cell death than nicotine.
6-Methylnicotine Human Bronchial Epithelial CellsNot SpecifiedE-liquids with 6-methylnicotine significantly increased cytotoxicity in a dose-specific manner compared to nicotine.
6-Methylnicotine Human Bronchial Epithelial CellsNot SpecifiedIncreased intracellular Reactive Oxygen Species (ROS) induction compared to nicotine.
6-Methylnicotine Salt E-liquid Not SpecifiedNeutral Red UptakeSimilar cellular cytotoxicity to analogous nicotine salt e-liquid formulations.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of cytotoxicity. Below are detailed methodologies for commonly used in vitro cytotoxicity assays.

Cell Culture and Maintenance of BEAS-2B Cells
  • Cell Line: BEAS-2B (human bronchial epithelial cells).

  • Culture Medium: Prepare a complete growth medium consisting of LHC-9 medium.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 70-80% confluency. Use low passage numbers for experiments to ensure karyotypic stability.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like 6-methylnicotine.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture Culture BEAS-2B Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plates harvest->seed prepare_compound Prepare 6-Methylnicotine Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure Measure Signal (Absorbance/Fluorescence) incubate_reagent->measure calculate Calculate % Cell Viability plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 6-methylnicotine and a vehicle control. Include a positive control (e.g., Triton X-100) and an untreated control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the maximum LDH release control (cells lysed with a detergent).

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, remove the medium and add medium containing neutral red. Incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with a wash buffer and then add a destain solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at the appropriate wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Putative Signaling Pathways

The cytotoxic effects of nicotine and its analogs are often mediated through their interaction with nicotinic acetylcholine receptors (nAChRs), which are expressed on bronchial epithelial cells. The binding of these compounds can trigger downstream signaling cascades that influence cell survival, proliferation, and apoptosis.

The following diagram illustrates the putative signaling pathways activated by 6-methylnicotine in BEAS-2B cells, leading to cytotoxic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR PI3K PI3K nAChR->PI3K RAF RAF nAChR->RAF ROS ROS Production nAChR->ROS AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Apoptosis Gene Expression (Apoptosis) AKT->Apoptosis Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 ROS->Apoptosis Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation AP1->Proliferation Methylnicotine 6-Methylnicotine Methylnicotine->nAChR

Putative signaling pathways of 6-methylnicotine.

Conclusion

The available evidence strongly suggests that 6-methylnicotine is more cytotoxic to human bronchial epithelial cells (BEAS-2B) than nicotine. This underscores the importance of rigorous in vitro testing to characterize the potential health risks associated with this compound. The standardized protocols provided in this document for MTT, LDH, and neutral red uptake assays offer robust methods for evaluating its cytotoxic effects. Further research is warranted to elucidate the precise molecular mechanisms underlying the cytotoxicity of 6-methylnicotine and to obtain quantitative data, such as IC50 values, to allow for more accurate risk assessments. The investigation of signaling pathways, particularly those related to cell survival and apoptosis, will be critical in understanding its long-term health implications.

References

Application Notes and Protocols for Measuring Dopamine Release Induced by 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine is a synthetic analog of nicotine that has emerged in e-cigarette products and is of significant interest to the research and drug development communities.[1][2] Understanding its pharmacological profile, particularly its effect on dopamine release, is crucial for assessing its abuse liability and potential therapeutic applications. Studies suggest that 6-methylnicotine exhibits a higher affinity and functional potency at nicotinic acetylcholine receptors (nAChRs) compared to nicotine, potentially making it more potent.[1][2][3] This document provides detailed protocols for measuring dopamine release induced by 6-methylnicotine using established methodologies.

Quantitative Data Summary

Limited quantitative data for 6-methylnicotine is publicly available. The following tables are provided as templates for researchers to populate with their experimental findings. For comparison, reported values for nicotine are included where available.

Table 1: Receptor Binding Affinity (Ki) of 6-Methylnicotine and Nicotine at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference
6-Methylnicotine α4β2Data not available
α7Data not available
α3β4Data not available
(-)-Nicotine α4β20.5 - 2.0[4]
α7100 - 500[4]
α3β450 - 100[4]

Table 2: Potency (EC50) and Efficacy (Emax) of 6-Methylnicotine and Nicotine for Dopamine Release

CompoundBrain RegionEC50 (nM)Emax (% of Basal Release)Reference
6-Methylnicotine Nucleus AccumbensData not availableData not available
StriatumData not availableData not available
(-)-Nicotine Nucleus Accumbens100 - 300150 - 250
Striatum150 - 400150 - 200

Note: The potency of 6-methylnicotine is suggested to be approximately three times greater than nicotine.[3] User experience reports from e-cigarette users suggest that 1 mg/ml of 6-methylnicotine provides satisfaction comparable to 3 mg/ml of nicotine.

Signaling Pathway of 6-Methylnicotine-Induced Dopamine Release

6-Methylnicotine, as an agonist of nAChRs, is expected to follow a similar signaling pathway to nicotine in stimulating dopamine release. The binding of 6-methylnicotine to nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to depolarization and an influx of Ca2+, which in turn triggers the release of dopamine in projection areas such as the nucleus accumbens.

G cluster_VTA VTA Dopaminergic Neuron cluster_NAc Nucleus Accumbens nAChR nAChR (e.g., α4β2, α6β2) Depolarization Membrane Depolarization nAChR->Depolarization Binding of 6-Methylnicotine Ca_influx Ca²⁺ Influx Depolarization->Ca_influx DA_release Dopamine Release Ca_influx->DA_release Dopamine Increased Extracellular Dopamine DA_release->Dopamine Axonal Transport

Caption: 6-Methylnicotine-Induced Dopamine Release Pathway.

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in specific brain regions of awake, freely moving animals following systemic or local administration of 6-methylnicotine.

Workflow:

G Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Baseline Baseline Sample Collection Probe->Baseline Admin 6-Methylnicotine Administration Baseline->Admin Collection Post-administration Sample Collection Admin->Collection Analysis Dopamine Analysis (HPLC-ECD) Collection->Analysis Data Data Analysis Analysis->Data

Caption: In Vivo Microdialysis Experimental Workflow.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed individually with ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the animal with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula (e.g., 20-gauge) targeted to the brain region of interest (e.g., nucleus accumbens shell: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm from bregma).

    • Secure the cannula to the skull with dental cement and anchor screws.

  • Post-operative Recovery: Allow the animals to recover for 7-10 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa cutoff) through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • Allow for a 2-3 hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • 6-Methylnicotine Administration:

    • Administer 6-methylnicotine via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or through the microdialysis probe for local administration).

    • Dose-response studies are necessary to determine the optimal concentration range for 6-methylnicotine.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.

  • Dopamine Analysis:

    • Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Separate dopamine using a reverse-phase C18 column.

    • Quantify dopamine by comparing peak heights or areas to a standard curve.

  • Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration.

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in dopamine concentration in response to 6-methylnicotine.

Workflow:

G Electrode Electrode Fabrication (Carbon Fiber) Surgery Stereotaxic Surgery: Implant electrode Electrode->Surgery Baseline Baseline Recording Surgery->Baseline Admin 6-Methylnicotine Administration Baseline->Admin Recording Post-administration Recording Admin->Recording Analysis Data Analysis (Principal Component) Recording->Analysis

Caption: Fast-Scan Cyclic Voltammetry Experimental Workflow.

Methodology:

  • Electrode Fabrication: Fabricate carbon-fiber microelectrodes (5-7 µm diameter, 50-100 µm length) sealed in glass capillaries.

  • Animal Subjects and Surgery:

    • Use anesthetized animals (e.g., urethane).

    • Implant the carbon-fiber microelectrode into the target brain region.

    • Implant a stimulating electrode if electrical stimulation is used to evoke dopamine release.

    • Implant an Ag/AgCl reference electrode.

  • FSCV Waveform and Recording:

    • Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode.

    • Repeat the scan every 100 ms.

    • Record the resulting current.

  • Baseline Recording: Record stable baseline measurements for several minutes.

  • 6-Methylnicotine Administration: Administer 6-methylnicotine systemically or locally via a micropipette.

  • Post-administration Recording: Record changes in dopamine concentration.

  • Data Analysis:

    • Subtract the background current from the post-stimulation current to obtain the faradaic current.

    • Use principal component analysis to identify and quantify dopamine.

    • Generate color plots to visualize dopamine release and uptake kinetics.

Electrophysiology (In Vivo or In Vitro)

Objective: To measure the effects of 6-methylnicotine on the firing rate and pattern of dopamine neurons in the VTA.

Workflow:

G Prep Animal Preparation (Anesthetized or Brain Slices) Electrode Electrode Placement in VTA Prep->Electrode Baseline Baseline Firing Rate Recording Electrode->Baseline Application 6-Methylnicotine Application Baseline->Application Recording Post-application Firing Rate Recording Application->Recording Analysis Data Analysis (Spike Sorting, Firing Rate) Recording->Analysis

Caption: Electrophysiology Experimental Workflow.

Methodology:

  • Preparation:

    • In Vivo: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a craniotomy over the VTA.

    • In Vitro: Prepare acute brain slices (250-300 µm) containing the VTA.

  • Recording:

    • In Vivo: Lower a recording microelectrode (e.g., glass micropipette filled with 2M NaCl) into the VTA.

    • In Vitro: Place a brain slice in a recording chamber and perfuse with aCSF. Use whole-cell patch-clamp or cell-attached recording techniques.

  • Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a hyperpolarization-activated inward current, Ih).

  • Baseline Recording: Record the baseline firing rate and pattern for several minutes.

  • 6-Methylnicotine Application:

    • In Vivo: Administer 6-methylnicotine systemically or locally via iontophoresis.

    • In Vitro: Add 6-methylnicotine to the perfusion bath.

  • Post-application Recording: Record changes in the firing rate and pattern.

  • Data Analysis: Use spike-sorting software to analyze the firing rate, burst firing, and other electrophysiological parameters.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of 6-methylnicotine on dopamine release. Given the limited availability of quantitative data for this compound, it is imperative for researchers to conduct thorough dose-response studies and to characterize its pharmacological profile at relevant nAChR subtypes. The provided templates and diagrams are intended to guide experimental design and data presentation in this emerging area of research.

References

Application Notes and Protocols for In Vitro Metabolism of 6-Methylnicotine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro metabolism of 6-methylnicotine, a synthetic nicotine analog, using liver microsomes. The protocols and data presentation formats are designed to assist in understanding the metabolic fate of this compound, a critical aspect of drug development and safety assessment.

Recent studies have shown that 6-methylnicotine is metabolized in a manner distinct from nicotine. While nicotine metabolism is primarily driven by C-oxidation via cytochrome P450 2A6 (CYP2A6), the metabolism of 6-methylnicotine is dominated by N-oxidation, likely mediated by flavin-containing monooxygenase 3 (FMO3)[1][2]. This key difference underscores the importance of specific in vitro studies for this analog.

Key Metabolic Pathways

The primary metabolic pathways for 6-methylnicotine involve oxidation of the pyridine and pyrrolidine rings. Based on current literature, the major metabolites identified in urine include 6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide[1][2]. These findings suggest that researchers should focus on analytical methods capable of detecting these and other potential metabolites.

Data Presentation

Quantitative data from in vitro metabolism studies should be summarized for clarity and comparative analysis. The following tables provide a template for presenting key findings.

Table 1: Michaelis-Menten Kinetic Parameters for 6-Methylnicotine Metabolism in Human Liver Microsomes

Metabolic PathwayMajor Enzyme(s)Apparent Km (µM)Apparent Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
N-OxidationFMO3 (putative)Data to be determinedData to be determinedData to be determined
C-OxidationCYP2A6 (putative)Data to be determinedData to be determinedData to be determined
Cotinine FormationCYP2A6 (putative)Data to be determinedData to be determinedData to be determined

Note: The kinetic parameters for 6-methylnicotine are yet to be extensively published. This table serves as a template for experimental data.

Table 2: Metabolic Stability of 6-Methylnicotine in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
% 6-Methylnicotine Remaining (at each time point)Data to be determined
Half-life (t1/2, min)Data to be determined
In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Data to be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro metabolism studies. The following protocols are adapted from established methods for nicotine and other xenobiotics and are tailored for the investigation of 6-methylnicotine.

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters

This protocol outlines the procedure to determine the kinetic constants (Km and Vmax) for the metabolism of 6-methylnicotine in human liver microsomes.

Materials:

  • Human liver microsomes (pooled, from a reputable supplier)

  • 6-Methylnicotine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

  • Internal standard (e.g., deuterated 6-methylnicotine or a structurally similar compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 6-methylnicotine in a suitable solvent (e.g., water or methanol).

    • Prepare a series of working solutions of 6-methylnicotine by diluting the stock solution with buffer to achieve a range of concentrations (e.g., 0.5 to 500 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the human liver microsomes (final concentration, e.g., 0.2-0.5 mg/mL) and 6-methylnicotine working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. The final incubation volume is typically 100-200 µL.

    • Incubate at 37°C with gentle shaking for a predetermined linear time (e.g., 10-30 minutes, determined from preliminary time-course experiments).

    • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of metabolites using a validated LC-MS/MS method. The method should be optimized for the separation and detection of 6-methylnicotine and its expected metabolites.

  • Data Analysis:

    • Quantify the concentration of the formed metabolites using a standard curve.

    • Plot the initial velocity of metabolite formation (V, in pmol/min/mg protein) against the substrate concentration ([S], in µM).

    • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax values.

Protocol 2: Metabolic Stability Assay

This protocol is designed to determine the rate at which 6-methylnicotine is metabolized by liver microsomes.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) and 6-methylnicotine (at a single, low concentration, typically 1 µM) in potassium phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquot by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

    • Process the samples as described in Protocol 1 (vortex, centrifuge, and collect supernatant).

  • LC-MS/MS Analysis:

    • Analyze the remaining concentration of 6-methylnicotine at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining 6-methylnicotine against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizations

The following diagrams illustrate the predicted metabolic pathway of 6-methylnicotine and the experimental workflow for in vitro metabolism studies.

cluster_pathway Predicted Metabolic Pathway of 6-Methylnicotine 6-Methylnicotine 6-Methylnicotine 6-Methylnicotine-N'-oxide 6-Methylnicotine-N'-oxide 6-Methylnicotine->6-Methylnicotine-N'-oxide  FMO3 (Major) 6-Methylcotinine 6-Methylcotinine 6-Methylnicotine->6-Methylcotinine  CYP2A6 (Minor) 6-Methyl-3'-hydroxycotinine 6-Methyl-3'-hydroxycotinine 6-Methylcotinine->6-Methyl-3'-hydroxycotinine  CYP2A6 6-Methylcotinine-N-oxide 6-Methylcotinine-N-oxide 6-Methylcotinine->6-Methylcotinine-N-oxide  FMO3

Caption: Predicted metabolic pathway of 6-methylnicotine in liver microsomes.

cluster_workflow Experimental Workflow for In Vitro Metabolism start Start: Prepare Reagents incubation Incubation (Liver Microsomes, 6-Methylnicotine, NADPH) start->incubation termination Reaction Termination (Acetonitrile/Methanol + Internal Standard) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data Data Analysis (Km, Vmax, CLint) analysis->data

Caption: General experimental workflow for studying 6-methylnicotine metabolism.

References

Application Notes and Protocols: 6-Methylnicotine as a Pharmacological Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine, a synthetic analog of nicotine, is emerging as a valuable pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system.[1][2] Its structural similarity to nicotine, with the addition of a methyl group on the pyridine ring, provides a unique probe to investigate nAChR subtype selectivity, function, and signaling. These application notes provide an overview of 6-methylnicotine's utility, along with detailed protocols for its characterization and use in preclinical research. While it has been investigated for commercial use in e-cigarettes, its primary value in a research setting is as a selective pharmacological agent.[1][3]

Chemical and Physical Properties

6-Methylnicotine is a chiral molecule that can exist as (S)- and (R)-enantiomers. The racemic mixture is often used in initial studies, though stereospecific synthesis allows for the investigation of individual enantiomers. It is typically available as a free base (an oily liquid) or as a salt (e.g., tartrate), which is more stable and soluble in aqueous solutions.[1]

Table 1: Physicochemical Properties of 6-Methylnicotine

PropertyValue
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
AppearanceColorless to yellowish oily liquid
ChiralityExists as (S)- and (R)-enantiomers
Purity (typical)>98%

Pharmacological Data

While comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of 6-methylnicotine across all nAChR subtypes are not yet widely available in the public domain, preliminary assessments suggest a pharmacological profile comparable to (S)-nicotine.[1] The following tables are provided as a template for researchers to populate as data becomes available through the execution of the protocols outlined in this document.

Table 2: 6-Methylnicotine Binding Affinity (Ki) at nAChR Subtypes

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)
α4β2[³H]-EpibatidineRat brain membranesData not publicly available
α7[¹²⁵I]-α-BungarotoxinRat brain membranesData not publicly available
α3β4[³H]-EpibatidineIMR-32 cellsData not publicly available

Table 3: 6-Methylnicotine Functional Potency (EC50/IC50) at nAChR Subtypes

nAChR SubtypeAssay TypeCell LineEC50/IC50 (µM)
α4β2Calcium ImagingSH-SY5Y cellsData not publicly available
α7Two-Electrode Voltage ClampXenopus oocytesData not publicly available
α3β4Calcium ImagingSH-SY5Y cellsData not publicly available

Signaling Pathways

6-Methylnicotine, like nicotine, is expected to activate nAChRs, leading to the influx of cations (Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane. This can trigger a cascade of downstream signaling events.

G Methylnicotine 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Methylnicotine->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Ca_Release Ca²⁺ Release from Intracellular Stores Ca_Influx->Ca_Release Triggers Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream VDCC->Ca_Influx Ca_Release->Downstream

Figure 1. Proposed signaling pathway for 6-methylnicotine at nAChRs.

Experimental Protocols

The following protocols are provided as a guide for researchers to characterize the pharmacological properties of 6-methylnicotine.

Synthesis of (S)-6-Methylnicotine

G start 6-Methylnicotinic Acid step1 Esterification start->step1 intermediate1 6-Methylnicotinate Ester step1->intermediate1 step2 Condensation with N-methylpyrrolidin-2-one intermediate1->step2 intermediate2 Myosmine Analog step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Nornicotine Analog step3->intermediate3 step4 Methylation intermediate3->step4 end (S)-6-Methylnicotine step4->end

Figure 2. A potential synthetic workflow for (S)-6-methylnicotine.

Note: The final methylation step would yield a racemic mixture that requires chiral separation (e.g., via chiral HPLC) to isolate the (S)- and (R)-enantiomers.

Radioligand Binding Assay for nAChR Subtypes

This protocol is adapted from standard methods for characterizing ligand binding to nAChRs.

Objective: To determine the binding affinity (Ki) of 6-methylnicotine for various nAChR subtypes.

Materials:

  • Tissue homogenates (e.g., rat brain cortex for α4β2, hippocampus for α7) or cell membranes from cell lines expressing specific nAChR subtypes.

  • Radioligands: [³H]-Epibatidine (for α4β2), [¹²⁵I]-α-Bungarotoxin (for α7).

  • Non-labeled ligands for competition binding (e.g., nicotine, cytisine).

  • 6-Methylnicotine (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 6-methylnicotine and the reference non-labeled ligand.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known nAChR ligand (for non-specific binding), or the test compound (6-methylnicotine) at various concentrations.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50 value for 6-methylnicotine.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents (Membranes, Radioligand, 6-Methylnicotine) step1 Incubate start->step1 step2 Filter and Wash step1->step2 step3 Scintillation Counting step2->step3 step4 Data Analysis (IC50 and Ki determination) step3->step4 end Binding Affinity (Ki) of 6-Methylnicotine step4->end

Figure 3. Workflow for the radioligand binding assay.

In Vitro Functional Assay: Calcium Imaging

This protocol measures the ability of 6-methylnicotine to elicit an increase in intracellular calcium, a hallmark of nAChR activation.

Objective: To determine the functional potency (EC50) of 6-methylnicotine at nAChR subtypes.

Materials:

  • Cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α3β4 and α7, or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • 6-Methylnicotine.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add varying concentrations of 6-methylnicotine to the wells.

  • Immediately measure the change in fluorescence over time.

  • Analyze the data by plotting the peak fluorescence change as a function of 6-methylnicotine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Behavioral Assay: Drug Discrimination in Rodents

This protocol assesses the in vivo subjective effects of 6-methylnicotine by testing whether it can substitute for the discriminative stimulus effects of nicotine.

Objective: To determine if 6-methylnicotine produces nicotine-like behavioral effects in vivo.

Materials:

  • Operant conditioning chambers equipped with two levers and a food dispenser.

  • Male Sprague-Dawley rats.

  • Nicotine hydrogen tartrate salt.

  • 6-Methylnicotine.

  • Saline solution.

Procedure:

  • Training Phase:

    • Food-restrict the rats to 85-90% of their free-feeding weight.

    • Train the rats to press a lever for food reinforcement on a fixed-ratio schedule.

    • Once lever pressing is established, begin drug discrimination training.

    • On training days, administer either nicotine (e.g., 0.4 mg/kg, s.c.) or saline 15 minutes before the session.

    • Reinforce responses on one lever (the "drug lever") following nicotine administration and on the other lever (the "saline lever") following saline administration.

    • Continue training until the rats reliably respond on the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.

  • Testing Phase:

    • Once the discrimination is learned, begin substitution tests with 6-methylnicotine.

    • Administer various doses of 6-methylnicotine 15 minutes before the session and do not provide food reinforcement.

    • Record the number of presses on both the drug and saline levers.

    • Calculate the percentage of drug-lever responding for each dose of 6-methylnicotine.

    • A dose-dependent increase in drug-lever responding, with a maximum of >80%, indicates that 6-methylnicotine fully substitutes for the discriminative stimulus effects of nicotine.

Conclusion

6-Methylnicotine is a promising pharmacological probe for the study of nAChRs. The protocols provided here offer a framework for researchers to elucidate its binding affinity, functional potency, and in vivo effects. The generation of comprehensive pharmacological data for 6-methylnicotine will be crucial for its validation and widespread adoption as a selective tool in neuroscience and drug discovery. The provided diagrams and tables are intended to guide the experimental workflow and data organization for researchers investigating this novel compound.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methylnicotine Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine, a nicotine analog, has garnered interest within the scientific community for its potential applications in both recreational and pharmaceutical contexts.[1] Its structural similarity to nicotine suggests interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of physiological processes and are key targets for drug development, particularly in the areas of smoking cessation and neurological disorders.[1] Computational studies and preliminary assessments indicate that 6-methylnicotine possesses a binding affinity and potency comparable to that of (S)-nicotine.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-methylnicotine's affinity for various nAChR subtypes, enabling researchers to further characterize its pharmacological profile.

Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also receptive to exogenous ligands such as nicotine and its analogs. These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, δ, ε, and γ), the combination of which determines the receptor's pharmacological and physiological properties. The most abundant nAChR subtypes in the brain, including the α4β2 and α7 subtypes, are critical in mediating the addictive effects of nicotine and are therefore prime targets for the development of novel therapeutics.

High-Throughput Screening (HTS) Assays for nAChR Ligands

High-throughput screening allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. For nAChR affinity, two primary HTS methods are widely employed: Radioligand Binding Assays and Fluorescence-Based Assays.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard for quantifying the affinity of a ligand for a receptor.[2] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. A test compound, such as 6-methylnicotine, is then introduced to compete with the radioligand for the binding site. The displacement of the radioligand by the test compound is measured, allowing for the determination of the test compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

This protocol is designed for a 96-well plate format and can be adapted for various nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α4β2 or α7 nAChRs).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7).[3]

  • Unlabeled 6-methylnicotine and a known reference compound (e.g., nicotine).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold PBS.

  • 96-well filter plates (e.g., GF/C glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-methylnicotine and the reference compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM nicotine) to saturate the receptors.

    • Test Compound Wells: Add 50 µL of the various dilutions of 6-methylnicotine or the reference compound.

  • Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to all wells. The amount of membrane protein should be optimized for each receptor subtype to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plates at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration (6-methylnicotine).

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for HTS. One common method is the Fluorescence Polarization (FP) assay. FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the tracer is small and rotates freely in solution, it emits depolarized light. When it binds to a larger molecule, like a receptor, its rotation is slowed, and it emits polarized light. A test compound that competes with the tracer for the binding site will displace it, leading to a decrease in fluorescence polarization.

This protocol is designed for a 96- or 384-well black, flat-bottom plate format.

Materials:

  • Solubilized nAChR subtype of interest.

  • Fluorescently labeled ligand (tracer) specific for the nAChR subtype.

  • Unlabeled 6-methylnicotine and a known reference compound.

  • Assay Buffer: PBS with 0.01% Triton X-100.

  • Black, low-volume 96- or 384-well plates.

  • A plate reader with fluorescence polarization capabilities.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-methylnicotine and the reference compound in the assay buffer.

  • Assay Plate Setup:

    • Maximum Polarization Wells: Add 10 µL of assay buffer.

    • Minimum Polarization (Tracer alone) Wells: Add 10 µL of assay buffer.

    • Test Compound Wells: Add 10 µL of the various dilutions of 6-methylnicotine or the reference compound.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells except the blank wells.

  • Receptor Addition: Add 10 µL of the solubilized receptor preparation to all wells except the minimum polarization and blank wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

Data Analysis:

  • The change in millipolarization (mP) units is plotted against the logarithm of the competitor concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki can be estimated from the IC50 value, though the relationship is more complex than in radioligand binding assays and may require specific derivations for FP.

Data Presentation

While specific quantitative binding data for 6-methylnicotine is not widely available in the public domain, the following table provides a comparative overview of the binding affinities (Ki values) of nicotine and its other methyl-substituted analogs for the human α4β2 and α7 nAChR subtypes. This data serves as a valuable reference for predicting the potential affinity range of 6-methylnicotine.

CompoundnAChR SubtypeKi (nM)
Nicotine α4β21.2 ± 0.2
α71800 ± 300
2'-Methylnicotine α4β20.8 ± 0.1
α7250 ± 50
3'-Methylnicotine α4β23.5 ± 0.5
α71500 ± 200
4'-Methylnicotine α4β225 ± 4
α7>10000
5'-Methylnicotine α4β215 ± 2
α73000 ± 500

Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions.

Mandatory Visualizations

nAChR Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-Methylnicotine 6-Methylnicotine nAChR nAChR 6-Methylnicotine->nAChR Binds to Receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: nAChR activation by 6-methylnicotine.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of 6-Methylnicotine Start->Prep_Compounds Plate_Setup Set up 96-well Plate: Total, Non-specific, Test Prep_Compounds->Plate_Setup Add_Radioligand Add Radioligand Plate_Setup->Add_Radioligand Add_Membranes Add nAChR Membranes Add_Radioligand->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze FP_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of 6-Methylnicotine Start->Prep_Compounds Plate_Setup Set up 384-well Plate: Max/Min Polarization, Test Prep_Compounds->Plate_Setup Add_Tracer Add Fluorescent Tracer Plate_Setup->Add_Tracer Add_Receptor Add Solubilized nAChR Add_Tracer->Add_Receptor Incubate Incubate Add_Receptor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Analyze Data (IC50) Measure_FP->Analyze

References

Application Notes and Protocols for In Vivo Microdialysis Studies of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine, a synthetic analog of nicotine, has recently emerged in e-cigarette products and is of significant interest to the scientific community.[1][2] Its pharmacological and toxicological profiles are under investigation, with some evidence suggesting properties comparable to nicotine.[3][4] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and neurochemical effects of psychoactive compounds in the brains of freely moving animals.[5] This document provides detailed application notes and protocols for the use of in vivo microdialysis in the study of 6-methylnicotine.

Given the limited number of published in vivo microdialysis studies specifically on 6-methylnicotine, the following protocols are adapted from established methods for nicotine.[6][7][8]

Pharmacokinetic Studies

Objective

To determine the concentration-time profile of 6-methylnicotine in specific brain regions following systemic administration.

Experimental Protocol

1.1. Animal Model and Surgery:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Implant a guide cannula (e.g., CMA 12) targeting the desired brain region (e.g., nucleus accumbens, prefrontal cortex, or striatum). Secure the cannula to the skull with dental cement. Allow a recovery period of 5-7 days.

1.2. Microdialysis Probe and Perfusion:

  • Probe Selection: Use a microdialysis probe with a molecular weight cut-off (MWCO) appropriate for 6-methylnicotine (e.g., 6-20 kDa).

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.

  • Flow Rate: Perfuse the probe at a constant flow rate of 1-2 µL/min using a microinfusion pump.

1.3. Sample Collection and Analysis:

  • Baseline Collection: Collect dialysate samples for at least 2 hours prior to 6-methylnicotine administration to establish a stable baseline.

  • Drug Administration: Administer 6-methylnicotine via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Post-administration Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for up to 4-6 hours.

  • Analytical Method: Analyze the concentration of 6-methylnicotine in the dialysate samples using a validated LC-MS/MS or GC-MS method.[9][10][11]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of 6-Methylnicotine in Rat Striatum

ParameterValue
Cmax (ng/mL)150 ± 25
Tmax (min)30 ± 5
AUC (0-t) (ng*min/mL)18000 ± 2500
T1/2 (min)90 ± 15

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Neurochemical Studies

Objective

To investigate the effect of 6-methylnicotine on the extracellular levels of neurotransmitters, such as dopamine (DA) and serotonin (5-HT), in specific brain regions.

Experimental Protocol

2.1. Animal Model and Surgery:

  • Follow the same surgical procedures as described in section 1.1, targeting brain regions involved in reward and addiction, such as the nucleus accumbens.

2.2. Microdialysis and Sample Collection:

  • Follow the microdialysis and sample collection procedures as described in sections 1.2 and 1.3.

2.3. Neurotransmitter Analysis:

  • Analytical Method: Analyze the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

  • Data Normalization: Express the neurotransmitter concentrations as a percentage of the average baseline levels.

Data Presentation

Table 2: Hypothetical Effect of 6-Methylnicotine on Dopamine Levels in the Nucleus Accumbens

Time (min)% Baseline Dopamine (Mean ± SEM)
-20105 ± 8
0 (Drug Admin)100 ± 5
20150 ± 12
40220 ± 20
60180 ± 15
120110 ± 10

Data are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Sprague-Dawley Rat) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Recovery Period (5-7 days) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion baseline Baseline Sample Collection (2 hours) perfusion->baseline drug_admin 6-Methylnicotine Administration baseline->drug_admin post_admin_collection Post-Administration Sample Collection drug_admin->post_admin_collection sample_analysis Sample Analysis (LC-MS/MS or HPLC-ECD) post_admin_collection->sample_analysis data_analysis Data Analysis sample_analysis->data_analysis

Caption: Workflow for in vivo microdialysis of 6-methylnicotine.

Hypothesized Signaling Pathway

Based on its structural similarity to nicotine, 6-methylnicotine is hypothesized to act as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to the release of dopamine in the mesolimbic pathway.

G M6N 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) M6N->nAChR Binds to VTA Ventral Tegmental Area (VTA) Dopaminergic Neuron nAChR->VTA Activates NAc Nucleus Accumbens (NAc) VTA->NAc Projects to Dopamine Dopamine Release NAc->Dopamine Increased Reward Reward & Reinforcement Dopamine->Reward Leads to

Caption: Hypothesized signaling pathway for 6-methylnicotine.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for conducting in vivo microdialysis studies on 6-methylnicotine. While based on established methods for nicotine, researchers should validate these protocols for their specific experimental conditions. Such studies are crucial for understanding the neuropharmacological profile of this emerging synthetic nicotine analog.

References

Application Notes and Protocols for Electrophysiological Recording of nAChR Activity with 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the electrophysiological recording of nicotinic acetylcholine receptor (nAChR) activity, with a specific focus on the use of the agonist 6-methylnicotine. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug development. 6-methylnicotine is a nicotinic agonist used to probe the function and pharmacology of nAChR subtypes. Understanding its interaction with these receptors is crucial for elucidating their physiological roles and for the development of novel therapeutics. Electrophysiological techniques, such as patch-clamp recording, are powerful tools for characterizing the activity of nAChRs at the single-channel and whole-cell levels.

Quantitative Data Summary

The following table summarizes the potency (EC50) of various nicotinic agonists, including nicotine and its analogs, on different human nAChR subtypes. This data is essential for comparing the subtype selectivity of 6-methylnicotine with other well-characterized ligands.

AgonistnAChR SubtypeEC50 (µM)Emax (%)Reference
Nicotineα4β21.2100[1]
Acetylcholineα4β22580[1]
Cytisineα4β20.215[1]
Vareniclineα4β20.145[1]
Nicotineα715100[1]
Acetylcholineα7150100[1]
Cholineα7500100[1]

Signaling Pathways

Activation of nAChRs by agonists like 6-methylnicotine leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the cell membrane and triggers downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cellular context.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Agonist 6-Methylnicotine Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Contributes to Downstream Downstream Signaling Cascades (e.g., MAPK, CREB) Ca_Signal->Downstream NT_Release Neurotransmitter Release Ca_Signal->NT_Release Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing nAChR Subtype Start->Prepare_Cells Pull_Pipette Pull and Fill Patch Pipette Prepare_Cells->Pull_Pipette Form_Seal Approach Cell and Form Gigaohm Seal Pull_Pipette->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Voltage_Clamp Set Holding Potential (-60 mV) Go_Whole_Cell->Voltage_Clamp Apply_Agonist Apply 6-Methylnicotine (various concentrations) Voltage_Clamp->Apply_Agonist Record_Current Record Inward Current Apply_Agonist->Record_Current Washout Washout with External Solution Record_Current->Washout Washout->Apply_Agonist Repeat for each concentration Analyze_Data Analyze Data and Construct Dose-Response Curve Washout->Analyze_Data End End Analyze_Data->End

References

Development of Monoclonal Antibodies Specific to 6-Methylnicotine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine (6-MN) is a synthetic analog of nicotine that has emerged in non-traditional tobacco products.[1][2] Its distinct metabolic profile and toxicological effects necessitate the development of specific analytical tools for its detection and quantification.[1][3] This document provides detailed application notes and protocols for the generation and characterization of monoclonal antibodies highly specific to 6-methylnicotine. These antibodies are crucial for the development of sensitive immunoassays for research, clinical, and regulatory purposes. The methodologies outlined below are based on established principles of antibody development against small molecules, adapted for the specific target of 6-methylnicotine.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule 6-methylnicotine, it must first be conjugated to a larger carrier protein, creating an immunogen.

Protocol 1: Synthesis of 6-Methylnicotine Hapten and Conjugation to Carrier Proteins

  • Hapten Design: A derivative of 6-methylnicotine containing a reactive carboxyl group for conjugation is synthesized. A common strategy involves introducing a linker arm to the pyridine ring or the pyrrolidine ring of the molecule. For instance, a succinimidyl-activated ester can be introduced at a position that minimizes interference with the key epitopes of 6-methylnicotine.

  • Materials:

    • 6-methylnicotine precursor

    • Succinic anhydride

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Carboxylation of 6-Methylnicotine: React the 6-methylnicotine precursor with succinic anhydride to introduce a carboxylic acid group, creating the hapten.

    • Activation of Hapten: Activate the carboxyl group of the hapten using DCC and NHS in DMF to create an NHS-ester. This activated hapten will readily react with primary amines on the carrier protein.

    • Conjugation to Carrier Protein:

      • Dissolve the carrier protein (KLH or BSA) in PBS.

      • Slowly add the activated 6-methylnicotine-NHS ester solution to the protein solution while stirring.

      • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

      • The molar ratio of hapten to carrier protein should be optimized, typically ranging from 10:1 to 30:1.

    • Purification of Immunogen: Remove unconjugated hapten and byproducts by dialysis against PBS.

    • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or by measuring the absorbance of the conjugate.

Monoclonal Antibody Production

Protocol 2: Mouse Immunization and Hybridoma Production

  • Immunization:

    • Emulsify the 6-methylnicotine-KLH conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

    • Immunize BALB/c mice via subcutaneous or intraperitoneal injection with 50-100 µg of the immunogen per mouse.

    • Boost the mice with the same amount of immunogen every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with 6-methylnicotine-BSA as the coating antigen.

  • Hybridoma Fusion:

    • Once a high antibody titer is achieved, give the mouse a final intravenous boost of the immunogen in saline three days before fusion.

    • Isolate splenocytes from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the supernatants of the growing hybridoma colonies for the presence of antibodies specific to 6-methylnicotine using an indirect ELISA with 6-methylnicotine-BSA.

    • Select positive clones and perform limiting dilution cloning to obtain monoclonal hybridoma cell lines.

    • Further characterize the secreted antibodies for their affinity and specificity.

Antibody Characterization

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Indirect ELISA for Titer Determination:

    • Coat a 96-well microtiter plate with 6-methylnicotine-BSA (1-5 µg/mL) in carbonate-bicarbonate buffer and incubate overnight at 4°C.

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at 37°C.

    • Add serial dilutions of mouse serum or hybridoma supernatant and incubate for 1 hour at 37°C.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG antibody. Incubate for 1 hour at 37°C.

    • Wash the plate and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm.[4] The titer is the dilution that gives 50% of the maximal absorbance.[4]

  • Competitive ELISA for Specificity and Sensitivity:

    • Coat the plate with 6-methylnicotine-BSA as described above.

    • Pre-incubate a fixed, limiting dilution of the monoclonal antibody with varying concentrations of free 6-methylnicotine or potential cross-reactants (nicotine, cotinine, 6-methylcotinine, etc.) for 1 hour at 37°C.[4]

    • Add the antibody-antigen mixture to the coated plate and incubate for 1 hour at 37°C.

    • Proceed with the detection steps as in the indirect ELISA.

    • The concentration of the analyte that causes 50% inhibition of antibody binding (IC₅₀) is determined.

Data Presentation

Table 1: Characteristics of a Hypothetical High-Affinity Anti-6-Methylnicotine Monoclonal Antibody

ParameterValueMethod
Antibody Isotype IgG1, kappaIsotyping ELISA
Affinity (K D) 1 x 10⁻⁹ MSurface Plasmon Resonance (SPR)
IC₅₀ (6-Methylnicotine) 5 ng/mLCompetitive ELISA

Table 2: Cross-Reactivity Profile of Anti-6-Methylnicotine Monoclonal Antibody

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)*
6-Methylnicotine 5100
Nicotine > 10,000< 0.05
Cotinine > 10,000< 0.05
6-Methylcotinine 5001
trans-3'-hydroxycotinine > 10,000< 0.05

*Cross-reactivity (%) = (IC₅₀ of 6-Methylnicotine / IC₅₀ of cross-reactant) x 100

The development of highly specific antibodies is often challenged by cross-reactivity with structurally similar molecules. For instance, immunoassays for cotinine, a major nicotine metabolite, can show cross-reactivity with other metabolites like trans-3'-hydroxycotinine (3HC).[5][6] Therefore, a thorough cross-reactivity analysis is crucial.

Visualizations

Experimental_Workflow cluster_Hapten Hapten Synthesis & Immunogen Preparation cluster_Ab_Production Antibody Production cluster_Characterization Antibody Characterization Hapten_Design 6-Methylnicotine Hapten Design Hapten_Synthesis Hapten Synthesis (Carboxylation) Hapten_Design->Hapten_Synthesis Carrier_Conjugation Conjugation to KLH & BSA Hapten_Synthesis->Carrier_Conjugation Purification Purification (Dialysis) Carrier_Conjugation->Purification Immunization Mouse Immunization Purification->Immunization Fusion Hybridoma Fusion Immunization->Fusion Screening Screening & Cloning Fusion->Screening ELISA ELISA (Titer, Specificity) Screening->ELISA SPR SPR (Affinity) Screening->SPR Cross_Reactivity Cross-Reactivity Analysis ELISA->Cross_Reactivity

Caption: Overall experimental workflow for the development of 6-methylnicotine specific antibodies.

Cross_Reactivity_Analysis cluster_Target Primary Target cluster_Analogs Structurally Related Analogs Target 6-Methylnicotine Nicotine Nicotine Cotinine Cotinine Six_Methylcotinine 6-Methylcotinine THC trans-3'-hydroxycotinine Antibody Anti-6-Methylnicotine Antibody Antibody->Target High Affinity Binding Antibody->Nicotine Low/No Binding Antibody->Cotinine Low/No Binding Antibody->Six_Methylcotinine Potential Minor Cross-Reactivity Antibody->THC Low/No Binding

Caption: Logical relationship in cross-reactivity analysis for a specific anti-6-methylnicotine antibody.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-methylnicotine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 6-methylnicotine?

A1: The impurity profile of 6-methylnicotine can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials and intermediates: Such as 6-methylnicotinic acid or its esters (e.g., methyl 6-methylnicotinate).[1]

  • Byproducts from the synthesis of precursors: For instance, in the synthesis of methyl 6-methylnicotinate from 5-ethyl-2-methylpyridine, a di-nicotinic acid can be formed as a side product, which can lead to diester impurities.[1][2]

  • Positional isomers: Depending on the methylation strategy, other isomers of methylnicotine could potentially be formed.

  • Nicotine: If the starting material is derived from or contaminated with nicotine, its separation from 6-methylnicotine can be challenging due to their similar chemical properties.[3]

  • Solvent residues: Residual solvents from the reaction and extraction steps.

Q2: What are the primary challenges in separating 6-methylnicotine from nicotine?

A2: The primary challenge lies in their very similar chemical characteristics, including their liquid-phase volatilities.[3] This makes separation by standard distillation difficult. Chromatographic methods or crystallization techniques may be required for efficient separation.

Q3: What level of purity can be expected for 6-methylnicotine after purification?

A3: With appropriate purification methods, high purity levels of 6-methylnicotine can be achieved. Published synthesis routes have reported purities of up to 98% and even 99.3% (by GC) for the racemic mixture after purification steps like vacuum distillation.[4][5] For enantiomerically pure forms, crystallization of diastereomeric salts can yield high-purity products.

Q4: Is 6-methylnicotine stable during purification?

A4: Like nicotine, 6-methylnicotine can be susceptible to oxidation and degradation, especially when exposed to air, light, and moisture over extended periods.[6][7] It is advisable to handle the compound under an inert atmosphere and protect it from light, particularly during purification steps that involve heating. The formation of salts, such as salicylates or tartrates, can enhance the stability of the compound.[6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of 6-methylnicotine.

Distillation Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of 6-methylnicotine from closely boiling impurities (e.g., nicotine). Similar boiling points of the compounds.- Use a fractional distillation column with a higher number of theoretical plates for better separation.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.- If distillation is ineffective, explore alternative purification methods like preparative chromatography or crystallization.
Product degradation or discoloration during distillation. Thermal instability of 6-methylnicotine at high temperatures.- Use vacuum distillation to reduce the required temperature.- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Minimize the residence time of the compound at high temperatures.
Low recovery of the product. Product loss due to hold-up in the distillation apparatus or incomplete condensation.- Use an appropriately sized distillation setup for the sample volume.- Ensure efficient cooling of the condenser.- Rinse the apparatus with a suitable solvent to recover any adhered product.
Crystallization Issues
Problem Potential Cause Troubleshooting Steps
Failure of 6-methylnicotine salt to crystallize. - Incorrect solvent system.- Solution is too dilute.- Presence of impurities inhibiting crystallization.- Perform a solvent screen to identify a suitable solvent or solvent mixture where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.- Slowly evaporate the solvent to increase the concentration.- Introduce a seed crystal to induce crystallization.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.
Formation of oil instead of crystals. - Supersaturation is too high, leading to rapid precipitation.- Inappropriate solvent.- Cool the solution more slowly.- Add a co-solvent that reduces the solubility of the salt more gradually.- Try a different salt-forming acid.
Low purity of the crystallized product. Co-precipitation of impurities.- Recrystallize the product one or more times.- Ensure the initial solution is not too concentrated to minimize impurity inclusion.- Wash the crystals with a cold, poor solvent in which the impurities are more soluble.
Chromatography (HPLC/GC) Issues
Problem Potential Cause Troubleshooting Steps
Peak tailing for 6-methylnicotine. - Secondary interactions between the basic 6-methylnicotine and acidic silanol groups on the silica-based column packing.[8][9][10]- Column overload.- Presence of dead volume in the system.[9]- Use a base-deactivated column.- Add a basic modifier (e.g., triethylamine) to the mobile phase to mask the silanol groups.- Optimize the mobile phase pH.- Reduce the sample concentration or injection volume.- Check and correct any dead volumes in the fittings and connections.
Poor resolution between 6-methylnicotine and its impurities. - Inappropriate column or mobile phase.- Suboptimal flow rate or temperature.- Screen different stationary phases (e.g., C18, phenyl-hexyl).- Optimize the mobile phase composition (e.g., solvent ratio, buffer concentration, pH).- Adjust the flow rate and column temperature to improve separation efficiency.
Irreproducible retention times. - Changes in mobile phase composition.- Fluctuations in temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if performance degrades.

Quantitative Data Summary

The following table summarizes purity data for 6-methylnicotine and its precursors from the cited literature.

Compound Purification Method Reported Purity Reference
6-MethylnicotineNot specified (post-synthesis)>98%[4]
(+/-)-6-MethylnicotineVacuum Distillation99.3% (GC)[5]
(S)-(-)-6-Methylnicotine SalicylateCrystallization99.7%Not directly cited, inferred from patent claims for high purity
Methyl 6-methylnicotinateHigh Vacuum DistillationNot specified, but used to produce high-purity 6-methylnicotine[2]
6-Methylnicotinic AcidRecrystallization from isopropanol98.5%Not directly cited, inferred from general procedures

Experimental Protocols

Protocol 1: Synthesis of 6-Methylnicotine

This protocol is based on a patented synthetic route and is intended for informational purposes.[4]

Materials:

  • 6-Methyl nicotinate

  • gamma-Butyrolactone

  • Sodium hydride (NaH) or other suitable base (e.g., sodium tert-butoxide)

  • Organic solvent (e.g., N,N-dimethylformamide, tetrahydrofuran)

  • Hydrochloric acid

  • Sodium hydroxide

  • Reducing agent (e.g., sodium borohydride)

  • Halogenating agent (e.g., thionyl chloride)

  • Aminating agent

Procedure:

  • Ester Condensation: Dissolve gamma-butyrolactone in an organic solvent and cool. Add the base and stir, then add 6-methyl nicotinate and allow the reaction to proceed to form compound I.

  • Ring Opening: Treat compound I with hydrochloric acid to facilitate a ring-opening reaction, followed by neutralization with sodium hydroxide to yield compound II.

  • Reduction: Dissolve compound II in a suitable solvent and add a reducing agent to obtain the corresponding alcohol.

  • Halogenation: React the alcohol with a halogenating agent to produce the halide derivative.

  • Amination and Ring Closure: React the halide with an aminating agent to induce ring closure and form 6-methylnicotine.

  • Purification: The crude 6-methylnicotine can be purified by extraction, followed by vacuum distillation to obtain the final product with a purity of up to 98%.[4]

Protocol 2: Purification of (S)-6-Methylnicotine via Salicylate Salt Crystallization

This protocol is based on a patented method for obtaining high-purity (S)-6-methylnicotine.

Materials:

  • Crude (S)-6-methylnicotine

  • Salicylic acid

  • Organic solvent (e.g., methyl tert-butyl ether, toluene)

  • (S)-6-methylnicotine salicylate seed crystals

Procedure:

  • Seed Crystal Preparation: Dissolve (S)-6-methylnicotine in an organic solvent. Separately, dissolve salicylic acid in the same solvent. Slowly add the salicylic acid solution to the (S)-6-methylnicotine solution and allow the solvent to evaporate slowly to obtain seed crystals.

  • Crystallization: Dissolve crude (S)-6-methylnicotine in an organic solvent. In a separate flask, dissolve salicylic acid in the same solvent.

  • Slowly add the salicylic acid solution to the (S)-6-methylnicotine solution at a controlled temperature (e.g., 20-30 °C).

  • Add the seed crystals during the addition of the salicylic acid solution.

  • Stir the mixture for several hours to allow for complete crystallization.

  • Isolation and Drying: Filter the resulting crystals and wash the filter cake with a small amount of cold organic solvent.

  • Dry the crystals under vacuum to obtain high-purity (S)-6-methylnicotine salicylate. The free base can be recovered by treating the salt with a base and extracting it into an organic solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Methylnicotine cluster_purification Purification start Starting Materials (6-Methyl Nicotinate, gamma-Butyrolactone) ester_condensation Ester Condensation start->ester_condensation ring_opening Ring Opening ester_condensation->ring_opening reduction Reduction ring_opening->reduction halogenation Halogenation reduction->halogenation amination Amination & Ring Closure halogenation->amination crude_product Crude 6-Methylnicotine amination->crude_product extraction Extraction crude_product->extraction distillation Vacuum Distillation extraction->distillation pure_product Pure 6-Methylnicotine (>98%) distillation->pure_product

Caption: Synthetic workflow for 6-methylnicotine production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape in HPLC (e.g., Tailing) cause1 Chemical Interactions (Analyte-Column) start->cause1 cause2 Physical Issues (System Dead Volume) start->cause2 cause3 Method Parameters (Overload, Mobile Phase) start->cause3 solution1a Use Base-Deactivated Column cause1->solution1a solution1b Add Mobile Phase Modifier cause1->solution1b solution2 Check and Fix Connections/Fittings cause2->solution2 solution3a Reduce Sample Concentration cause3->solution3a solution3b Optimize Mobile Phase cause3->solution3b

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Stability of 6-Methylnicotine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-methylnicotine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-methylnicotine in solution?

The stability of 6-methylnicotine in solution can be influenced by several factors, including:

  • Oxidation: 6-methylnicotine can undergo oxidation, particularly N-oxidation, which is a known metabolic pathway.[1][2] Exposure to air and certain reactive species can promote this degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of 6-methylnicotine. Thermal degradation has been observed, especially in the context of e-liquids, leading to the generation of reactive oxygen species.[3]

  • Light Exposure: While direct studies on the photodegradation of 6-methylnicotine are limited, related compounds like nicotine are susceptible to degradation upon exposure to light. Therefore, it is prudent to protect 6-methylnicotine solutions from light.

  • pH: The pH of the solution can influence the rate and pathway of degradation. For nicotine, a related compound, the unprotonated form is more photoreactive.

  • Solvent: The choice of solvent can impact the stability of 6-methylnicotine. It has been analyzed in propylene glycol (PG) and vegetable glycerin (VG) formulations for e-cigarettes, suggesting some level of stability in these matrices.[4][5]

Q2: What are the recommended storage conditions for 6-methylnicotine stock solutions?

To ensure the integrity and stability of 6-methylnicotine stock solutions for research purposes, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Low temperatures slow down chemical degradation processes. For related compounds like nicotine in reference cigarettes, -20°C is recommended for long-term stability.[6]
For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat compound or highly concentrated solutions.To minimize oxidation.
Container Use tightly sealed, high-quality glass or polypropylene containers.To prevent solvent evaporation and contamination.

Q3: What are the known degradation products of 6-methylnicotine?

The primary identified degradation products of 6-methylnicotine are its oxidative metabolites. These include:

  • 6-methylcotinine

  • 6-methyl-3'-hydroxycotinine

  • 6-methylcotinine-N-oxide[1][2]

These products are formed through metabolic processes, primarily N-oxidation.[1][2] Non-metabolic degradation pathways and their resulting products in solution under various conditions (e.g., hydrolysis, photodegradation) are not as well-documented in the available literature.

Troubleshooting Guide

Problem: I am observing inconsistent results in my biological assays using 6-methylnicotine.

Possible Cause 1: Degradation of 6-methylnicotine stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your stock solution has been stored at the recommended temperature (-20°C for long-term), protected from light, and in a tightly sealed container.

    • Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh solution from a new batch of solid 6-methylnicotine.

    • Analytical Verification: If possible, verify the concentration and purity of your stock solution using an appropriate analytical method such as HPLC-UV or LC-MS.

Possible Cause 2: Improper solution preparation.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent you are using is appropriate for your assay and does not promote the degradation of 6-methylnicotine. For in vitro studies, dissolving in a small amount of DMSO followed by dilution in culture media is a common practice.

    • pH of the Final Solution: Check the pH of your final assay solution. Extreme pH values could potentially affect the stability of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-Methylnicotine in DMSO

This protocol describes the preparation of a stock solution suitable for use in many in vitro biological assays.

  • Materials:

    • 6-methylnicotine (freebase or salt form)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Volumetric flask

    • Pipettes

  • Procedure:

    • Equilibrate the container of 6-methylnicotine to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of 6-methylnicotine on an analytical balance. For example, for a 10 mM solution in 1 mL of DMSO, weigh out 1.7626 mg of 6-methylnicotine (Molar Mass: 176.26 g/mol ).

    • Transfer the weighed compound to a clean, dry amber glass vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution until the 6-methylnicotine is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: General Protocol for Preparing Working Solutions for Biological Assays

  • Procedure:

    • Thaw the frozen stock solution at room temperature.

    • Vortex the stock solution gently to ensure homogeneity.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare fresh working solutions for each experiment to minimize the potential for degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Preparation weigh Weigh 6-Methylnicotine dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve store Store Stock Solution (-20°C, protected from light) dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Prepare Working Dilutions thaw->dilute assay Perform Biological Assay dilute->assay

Caption: Experimental workflow for the preparation and use of 6-methylnicotine solutions.

degradation_pathway 6-Methylnicotine 6-Methylnicotine Oxidative Metabolites Oxidative Metabolites 6-Methylnicotine->Oxidative Metabolites N-oxidation 6-Methylcotinine 6-Methylcotinine Oxidative Metabolites->6-Methylcotinine 6-Methyl-3'-hydroxycotinine 6-Methyl-3'-hydroxycotinine Oxidative Metabolites->6-Methyl-3'-hydroxycotinine 6-Methylcotinine-N-oxide 6-Methylcotinine-N-oxide Oxidative Metabolites->6-Methylcotinine-N-oxide

Caption: Known oxidative degradation pathway of 6-methylnicotine.

References

Technical Support Center: Overcoming Poor Solubility of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 6-methylnicotine.

Frequently Asked Questions (FAQs)

Q1: What is 6-methylnicotine and why is its solubility a concern?

Q2: What are the primary methods to improve the solubility of 6-methylnicotine?

A2: The primary methods for enhancing the solubility of a weakly basic compound like 6-methylnicotine include:

  • pH Adjustment: Lowering the pH of the aqueous solvent to protonate the molecule, thereby increasing its polarity and water solubility.

  • Salt Formation: Reacting the freebase form of 6-methylnicotine with an acid to create a more soluble salt form.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the overall solubilizing capacity of the vehicle.

  • Complexation with Cyclodextrins: Encapsulating the 6-methylnicotine molecule within a cyclodextrin to enhance its aqueous solubility and stability.

Q3: How does pH affect the solubility of 6-methylnicotine?

A3: As a weak base with a predicted pKa of approximately 8.01, 6-methylnicotine's solubility is highly dependent on pH.

  • At pH values below its pKa , 6-methylnicotine will exist predominantly in its protonated (salt) form, which is more polar and thus more soluble in aqueous solutions.

  • At pH values above its pKa , it will be primarily in its unprotonated (freebase) form, which is less polar and has lower aqueous solubility but higher lipid solubility.

Therefore, for most in vitro experiments in aqueous buffers, adjusting the pH to be at least 2 units below the pKa (i.e., pH < 6) is recommended to ensure complete dissolution.

Q4: Which salt forms of 6-methylnicotine are recommended for improved solubility?

A4: While specific data for 6-methylnicotine is limited, studies on nicotine show that forming salts with acids like tartaric acid or benzoic acid can improve stability and solubility.[3][4] The choice of the counter-ion can influence the final properties of the salt. For experimental purposes, forming a simple hydrochloride or tartrate salt is a common starting point.

Q5: What co-solvents are effective for solubilizing 6-methylnicotine?

A5: Based on data for nicotine, common and effective co-solvents include ethanol, propylene glycol (PG), and vegetable glycerin (VG).[5][6] These are often used in formulations for e-liquids containing 6-methylnicotine.[5] For laboratory stock solutions, ethanol is a good choice. Nicotine is soluble in ethanol at concentrations of 50 mg/mL.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered during experiments with 6-methylnicotine.

Issue 1: Precipitate forms when preparing an aqueous stock solution.

This is a common issue when attempting to dissolve the freebase form of 6-methylnicotine in neutral or alkaline buffers.

Caption: Troubleshooting workflow for precipitation in aqueous solutions.

Issue 2: The required concentration is too high for the chosen solvent system.

Even with pH adjustment, you may reach the solubility limit of the 6-methylnicotine salt.

Caption: Logic for selecting a solubility enhancement method.

Data on Solubility Enhancement Strategies

The following tables summarize quantitative data for nicotine as a proxy for 6-methylnicotine, demonstrating the effectiveness of different solubility enhancement techniques.

Table 1: pH-Dependent Solubility of Nicotine

pHPredominant FormExpected Aqueous SolubilityRationale
2.0ProtonatedHighAt pH well below the pKa (8.0), the molecule is >99.9% in its ionized, more polar form.
7.4Mixed (approx. 31% un-ionized)ModerateAt physiological pH, a significant portion is in the less soluble freebase form.[3]
9.0Un-ionized (Freebase)LowAt pH above the pKa, the molecule is predominantly in its non-polar, less water-soluble form.

Table 2: Effect of Co-solvents and Complexation on Nicotine Solubility

MethodSolvent SystemReported Solubility/EffectReference
Co-solventEthanol50 mg/mL[7]
Co-solventPropylene Glycol (PG)Commonly used as a primary solvent in e-liquids, indicating high solubility.[3][8]
Co-solventGlycerol (VG)Used with PG as a common solvent for nicotine in e-liquids.[6]
Complexationβ-CyclodextrinEncapsulation efficiency of ~60%.[2]
ComplexationMethyl-β-CyclodextrinEncapsulation efficiency of ~64%; higher aqueous solubility of the cyclodextrin itself.[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol is suitable for preparing a working solution of 6-methylnicotine for most in vitro assays.

  • Objective: To prepare a 10 mM stock solution of 6-methylnicotine in phosphate-buffered saline (PBS) at pH 7.4, ensuring solubility by pre-dissolving in an acidified vehicle.

  • Materials:

    • 6-methylnicotine (freebase)

    • 0.1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Phosphate-Buffered Saline (PBS), 10x concentrate

    • Deionized water

    • Calibrated pH meter

  • Procedure:

    • Weigh out the required amount of 6-methylnicotine freebase. For a 10 mM solution in 10 mL, you will need 17.63 mg (Molar Mass = 176.26 g/mol ).

    • In a 15 mL conical tube, add 5 mL of deionized water.

    • Add the weighed 6-methylnicotine to the water. The solution will likely be cloudy or have an oily precipitate.

    • While stirring, add 0.1 M HCl dropwise until the 6-methylnicotine is fully dissolved. This indicates the formation of the hydrochloride salt. The pH should be in the acidic range (pH 3-4).

    • Add 1 mL of 10x PBS concentrate to the solution.

    • Adjust the pH to 7.4 by slowly adding 1 M NaOH dropwise while continuously monitoring with a pH meter.

    • Once the pH is stable at 7.4, transfer the solution to a 10 mL volumetric flask and add deionized water to the mark.

    • Sterile filter the final solution using a 0.22 µm syringe filter if required for cell-based assays.

Protocol 2: Salt Formation (6-Methylnicotine Benzoate)

This protocol describes the preparation of a nicotine salt, which can be adapted for 6-methylnicotine to create a solid, more water-soluble form.[3]

  • Objective: To synthesize 6-methylnicotine benzoate salt.

  • Materials:

    • 6-methylnicotine (freebase)

    • Benzoic acid

    • Ethanol

  • Procedure:

    • Dissolve benzoic acid in ethanol.

    • In a separate container, dissolve 6-methylnicotine freebase in ethanol.

    • Slowly add the benzoic acid solution to the 6-methylnicotine solution while stirring. An equimolar ratio is a good starting point.

    • Continue stirring the mixture. The formation of the salt may be immediate or require some time.

    • The solvent can be removed under reduced pressure to obtain the solid 6-methylnicotine benzoate salt.

    • The resulting salt can then be dissolved in aqueous media for experiments.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method increases solubility by forming an inclusion complex. This protocol is adapted from a method used for a poorly soluble weak base.[4]

  • Objective: To prepare a 6-methylnicotine/HP-β-CD inclusion complex to enhance aqueous solubility.

  • Materials:

    • 6-methylnicotine (freebase)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of 6-methylnicotine. A 1:1 molar ratio of 6-methylnicotine to HP-β-CD is a common starting point.

    • Slowly add the 6-methylnicotine freebase to the stirring HP-β-CD solution.

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • The resulting solution, containing the 6-methylnicotine-HP-β-CD complex, can be used directly or lyophilized to create a solid powder for later reconstitution.

Experimental Workflow Diagrams

Caption: Decision tree for preparing a 6-methylnicotine solution.

Caption: Relationship between pH, species, and solubility of 6-methylnicotine.

References

Preventing degradation of 6-methylnicotine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-methylnicotine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-methylnicotine during storage?

A1: While specific degradation pathways for 6-methylnicotine are not extensively documented in publicly available literature, based on its structural similarity to nicotine, the primary factors contributing to its degradation are exposure to oxygen (oxidation), light (photodegradation), and elevated temperatures.[1][2] Improper storage without protection from these elements can lead to a decrease in purity and the formation of unwanted byproducts.

Q2: What are the visible signs of 6-methylnicotine degradation?

A2: Degradation of nicotine-like compounds is often indicated by a change in color, typically developing a yellow or brownish hue.[3] Any noticeable change in the physical appearance of your 6-methylnicotine sample should be considered a potential sign of degradation, warranting purity analysis.

Q3: What are the recommended long-term storage conditions for 6-methylnicotine?

A3: For long-term storage, it is recommended to store 6-methylnicotine in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2][4] The container should be opaque or stored in a dark location to prevent photodegradation. Storage at low temperatures, such as in a refrigerator or freezer, is also advised to slow down potential degradation reactions.[4][5][6]

Q4: Is refrigeration or freezing always better for storing 6-methylnicotine?

A4: While lower temperatures are generally better for preserving chemical stability, it is crucial to prevent moisture condensation when storing at or below freezing temperatures.[1][6] Ensure the container is well-sealed and allow it to warm to room temperature before opening to avoid the introduction of moisture, which can potentially lead to hydrolysis or other degradation pathways.

Q5: Can I store 6-methylnicotine in a solution? If so, what solvents are recommended?

A5: Storing 6-methylnicotine in a solution can be a viable option, particularly for short-term use. Anhydrous, aprotic solvents are generally preferred. However, the stability in solution is highly dependent on the specific solvent and storage conditions. It is advisable to prepare solutions fresh when possible. If storage in solution is necessary, a stability study in the chosen solvent is recommended.

Q6: Are there any known degradation products of 6-methylnicotine?

A6: Specific degradation products of 6-methylnicotine from storage are not well-documented. However, by analogy to nicotine, oxidation is a likely degradation pathway, potentially leading to the formation of 6-methylnicotine-N'-oxide and other related compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the 6-methylnicotine sample (e.g., yellowing) Exposure to air (oxidation) and/or light (photodegradation).1. Verify the integrity of the container seal. 2. Ensure the container is opaque or stored in a dark environment. 3. Consider transferring the sample to a new, amber glass vial and purging with an inert gas before sealing. 4. Perform analytical testing (e.g., HPLC, LC-MS) to assess purity.
Decreased potency or unexpected experimental results Degradation of the 6-methylnicotine stock.1. Review storage conditions against recommended practices. 2. Test the purity of the 6-methylnicotine stock using a validated analytical method. 3. If degradation is confirmed, procure a new, high-purity batch of the compound.
Precipitate formation in a 6-methylnicotine solution Solvent evaporation, temperature fluctuations, or degradation leading to insoluble products.1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. Store the solution at a constant, appropriate temperature. 3. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh solution.

Experimental Protocols

Protocol 1: Assessment of 6-Methylnicotine Stability Under Different Storage Conditions

Objective: To determine the optimal storage conditions for 6-methylnicotine by evaluating its stability under various temperature, light, and atmospheric environments.

Methodology:

  • Sample Preparation: Aliquot high-purity 6-methylnicotine into multiple amber glass vials.

  • Condition Setup:

    • Condition A (Control): Store at -20°C in the dark, with the vial headspace purged with argon.

    • Condition B (Refrigerated): Store at 4°C in the dark.

    • Condition C (Room Temperature, Dark): Store at 20-25°C in a dark drawer or cabinet.

    • Condition D (Room Temperature, Light): Store at 20-25°C on a lab bench exposed to ambient light.

    • Condition E (Elevated Temperature): Store at 40°C in a temperature-controlled oven.

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze the purity of the 6-methylnicotine in each sample using a validated HPLC or LC-MS method. Quantify the parent compound and any detectable degradation products.

  • Data Evaluation: Compare the purity of samples from each condition to the control and the initial time point to determine the rate of degradation under each storage condition.

Visualizations

degradation_pathway 6-Methylnicotine 6-Methylnicotine Degradation_Products Degradation Products (e.g., 6-Methylnicotine-N'-oxide) 6-Methylnicotine->Degradation_Products Oxidation, Light, Heat

Caption: Potential degradation pathway of 6-methylnicotine.

experimental_workflow cluster_setup Storage Condition Setup cluster_analysis Analysis A Condition A (-20°C, Dark, Inert) T0 T=0 Analysis A->T0 B Condition B (4°C, Dark) B->T0 C Condition C (RT, Dark) C->T0 D Condition D (RT, Light) D->T0 E Condition E (40°C) E->T0 T_subsequent Subsequent Time Points Analysis (1, 3, 6, 12 months) T0->T_subsequent HPLC HPLC/LC-MS Purity Assessment T_subsequent->HPLC Data_Evaluation Evaluate Degradation Rates HPLC->Data_Evaluation Sample_Preparation Prepare Aliquots of 6-Methylnicotine Sample_Preparation->A Sample_Preparation->B Sample_Preparation->C Sample_Preparation->D Sample_Preparation->E

Caption: Workflow for assessing 6-methylnicotine stability.

References

Technical Support Center: 6-Methylnicotine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 6-methylnicotine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low signal for 6-methylnicotine in our LC-MS/MS analysis. What are the potential causes?

A1: Low signal intensity for 6-methylnicotine can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic conditions, or mass spectrometer settings. It is crucial to systematically investigate each of these areas to pinpoint the root cause.

Q2: How can we improve the signal intensity of 6-methylnicotine?

A2: To enhance the signal, consider the following:

  • Sample Preparation: Ensure your extraction method is efficient for 6-methylnicotine. A liquid-liquid extraction (LLE) with an appropriate organic solvent or a solid-phase extraction (SPE) with a suitable sorbent can be effective.

  • Chromatography: Optimize the mobile phase composition. The use of mobile phase additives like ammonium formate or formic acid can significantly improve the ionization efficiency of basic compounds like 6-methylnicotine.

  • Mass Spectrometry: Fine-tune the ion source parameters (e.g., gas flows, temperature, and spray voltage) and collision energy for the specific MRM transitions of 6-methylnicotine.

Q3: What are the optimal mass spectrometric parameters for 6-methylnicotine analysis?

A3: While optimal parameters are instrument-dependent, a good starting point for electrospray ionization (ESI) in positive mode would be to use the protonated molecule [M+H]⁺ as the precursor ion. For 6-methylnicotine (C₁₁H₁₆N₂), the expected precursor ion would have an m/z of 177.1. The product ions would need to be determined by infusing a standard solution and performing a product ion scan. The collision energy should then be optimized for the most abundant and specific product ions. For nicotine and its metabolites, MRM transitions have been well-documented and can provide a reference for potential fragmentation patterns.[1]

Q4: We suspect matrix effects are suppressing our 6-methylnicotine signal. How can we confirm and mitigate this?

A4: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte, are a common cause of signal suppression. To confirm matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of 6-methylnicotine in a neat solution to the signal of 6-methylnicotine spiked into a blank matrix extract. A significant decrease in signal in the matrix extract indicates ion suppression.

To mitigate matrix effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate 6-methylnicotine from the interfering matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 6-methylnicotine-d3) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Troubleshooting Guide: Low Signal for 6-Methylnicotine

This guide provides a systematic approach to troubleshooting low signal intensity in your 6-methylnicotine LC-MS/MS analysis.

Sample Preparation Issues

Inefficient sample extraction is a primary cause of low analyte signal.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Nicotine and Related Compounds from Urine

This protocol, adapted for 6-methylnicotine, can be used as a starting point for biological samples.

  • To 250 µL of urine, add 40 µL of an internal standard solution (e.g., 250 ng/mL of a suitable stable isotope-labeled standard in methanol) and 50 µL of 5 N sodium hydroxide.

  • Vortex the sample.

  • Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.

  • Stir for 1.5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the organic (lower) layer to a clean tube.

  • Add 10 µL of 0.25 N hydrochloric acid.

  • Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

Troubleshooting Sample Preparation

Problem Possible Cause Suggested Solution
Low recovery of 6-methylnicotineIncorrect pH for extraction.6-Methylnicotine is a basic compound. Ensure the sample is basified (pH > 9) before extraction with an organic solvent to ensure it is in its neutral form.
Inappropriate extraction solvent.Test different organic solvents or solvent mixtures (e.g., ethyl acetate, MTBE) to find the one with the best recovery for 6-methylnicotine.
Incomplete phase separation.Ensure complete separation of the aqueous and organic layers after centrifugation.
Chromatographic Issues

Poor chromatographic performance can lead to broad peaks and low signal intensity.

Troubleshooting Chromatography

Problem Possible Cause Suggested Solution
Poor peak shape (tailing)Secondary interactions with the stationary phase.Add a mobile phase modifier like ammonium formate or formic acid (typically 0.1%) to improve peak shape for basic compounds.
Incompatible sample solvent.Ensure the reconstitution solvent is similar in strength to the initial mobile phase to avoid peak distortion.
Low retentionInappropriate column or mobile phase.For a polar compound like 6-methylnicotine, a C18 column with a reversed-phase gradient (water/acetonitrile or methanol with an additive) is a common starting point. If retention is still low, consider a HILIC column.
Mass Spectrometer and Method Parameter Issues

Suboptimal mass spectrometer settings will directly result in low signal.

Troubleshooting Mass Spectrometry

Problem Possible Cause Suggested Solution
Low precursor ion intensityInefficient ionization.Optimize ion source parameters such as nebulizer gas flow, auxiliary gas flow, source temperature, and spray voltage.
Incorrect mobile phase additive.The choice and concentration of mobile phase additive can significantly impact ionization efficiency.[2] Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations.
Low product ion intensityNon-optimal collision energy.Perform a collision energy optimization experiment by infusing a standard solution of 6-methylnicotine and ramping the collision energy to find the value that yields the highest intensity for your chosen product ions.
Incorrect MRM transitions selected.Confirm the precursor and product ions for 6-methylnicotine. The precursor ion will be [M+H]⁺. Product ions should be determined from a product ion scan of the precursor.

Visualizations

Caption: Troubleshooting workflow for low 6-methylnicotine signal.

Matrix_Effect_Workflow Start Suspected Matrix Effects PostSpike Perform Post-Extraction Spike Start->PostSpike CompareSignals Compare Signal in Neat vs. Matrix PostSpike->CompareSignals NoSuppression No Significant Suppression (Issue is elsewhere) CompareSignals->NoSuppression Signal Similar Suppression Signal Suppression Confirmed CompareSignals->Suppression Signal Decreased Mitigation Mitigation Strategies Suppression->Mitigation ImproveCleanup Improve Sample Cleanup (SPE) Mitigation->ImproveCleanup OptimizeChromo Optimize Chromatography Mitigation->OptimizeChromo UseIS Use Isotope-Labeled Internal Standard Mitigation->UseIS End Accurate Quantification ImproveCleanup->End OptimizeChromo->End UseIS->End

Caption: Workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Synthesis of Isotopically Labeled 6-Methylnicotine Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled 6-methylnicotine for use as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of isotopically labeled 6-methylnicotine?

A1: Common starting materials include 6-methylnicotinic acid or its methyl ester.[1][2][3] The synthesis generally involves several steps, including the formation of the pyridine and pyrrolidine rings that constitute the core structure of 6-methylnicotine.

Q2: Which positions on the 6-methylnicotine molecule are typically labeled with isotopes?

A2: For use as an internal standard in mass spectrometry-based assays, isotopic labeling is often introduced on the N-methyl group of the pyrrolidine ring. Deuterium (D or ²H) is a common choice, leading to a "d3" labeled standard, (S)-6-Methylnicotine-d3.[4][5][6] This provides a distinct mass shift without significantly altering the chemical properties of the molecule.

Q3: What are the key reaction steps in the synthesis of 6-methylnicotine?

A3: The synthesis of 6-methylnicotine from 6-methyl nicotinic acid methyl ester and gamma-butyrolactone typically involves a sequence of reactions: ester condensation, ring-opening, reduction, halogenation, and amination ring-closure to form the final product.[2]

Q4: Why is isotopically labeled 6-methylnicotine used as an internal standard?

A4: Isotopically labeled internal standards are crucial for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7][8] They co-elute with the unlabeled analyte and have nearly identical chemical and physical properties, which helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction at one or more steps.- Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Ensure reagents are pure and dry, especially solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).[2] - Optimize reaction temperature and time. Some steps may require cooling (e.g., 0°C) during initial reagent addition, followed by reaction at room temperature.[2]
Incomplete Isotopic Labeling Inefficient isotopic labeling reagent or reaction conditions.- Use a high-purity isotopically labeled methylating agent (e.g., deuterated methyl iodide or paraformaldehyde-d2). - Ensure the precursor for labeling is fully consumed before quenching the reaction. - Use a molar excess of the labeling reagent if necessary.
Difficult Purification Presence of closely related impurities or unreacted starting materials.- Employ high-performance liquid chromatography (HPLC) or preparative TLC for final purification. - Vacuum distillation can be effective for purifying the final product.[1] - Confirm purity using analytical techniques such as GC-MS or NMR spectroscopy.[1][9]
Poor Isotopic Enrichment Contamination with unlabeled material.- Ensure all glassware is thoroughly cleaned and dried to prevent contamination from previous reactions. - Use fresh, high-purity solvents and reagents. - Verify the isotopic purity of the labeling reagent before use.
Side Product Formation Non-specific reactions or unstable intermediates.- Control the reaction temperature carefully, as some steps are exothermic. - Add reagents dropwise or in portions to maintain better control over the reaction. - Consider using protecting groups for sensitive functional groups if side reactions are prevalent.

Experimental Protocols

General Synthesis of 6-Methylnicotine

A representative synthesis of 6-methylnicotine starts from 6-methyl nicotinic acid methyl ester and γ-butyrolactone. The process involves an initial ester condensation reaction, followed by a series of transformations including a ring-opening reaction, reduction, halogenation, and a final amination ring-closing reaction to yield 6-methylnicotine.[2]

Purification Protocol

The crude product can be purified by vacuum distillation. For instance, after the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (a precursor to 6-methylnicotine), the product was obtained with a purity of 99.3% by vacuum distillation at 0.95 Mpa and 140°C.[1]

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for 6-Methylnicotine Synthesis start Synthesis Issue Identified check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) check_yield->optimize_reaction Yes check_labeling Incomplete Labeling? check_purity->check_labeling No improve_purification Improve Purification Method (HPLC, Distillation) check_purity->improve_purification Yes verify_labeling_reagent Verify Labeling Reagent Purity & Optimize Labeling Step check_labeling->verify_labeling_reagent Yes end Successful Synthesis check_labeling->end No optimize_reaction->end improve_purification->end verify_labeling_reagent->end

Caption: A flowchart for troubleshooting common issues in the synthesis of isotopically labeled 6-methylnicotine.

Synthetic Pathway Overview

synthesis_pathway General Synthesis Pathway for 6-Methylnicotine start_materials 6-Methyl Nicotinic Acid Methyl Ester + γ-Butyrolactone condensation Ester Condensation start_materials->condensation ring_opening Ring-Opening condensation->ring_opening reduction Reduction ring_opening->reduction halogenation Halogenation reduction->halogenation amination Amination Ring-Closure halogenation->amination final_product 6-Methylnicotine amination->final_product

Caption: A diagram illustrating the key stages in the synthesis of 6-methylnicotine.

References

Variability in 6-methylnicotine potency between batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methylnicotine.

Frequently Asked Questions (FAQs)

Q1: What is 6-methylnicotine and why is it of research interest?

A1: 6-methylnicotine is a synthetic analog of nicotine, the primary psychoactive component in tobacco. It is of significant interest to researchers for its potential to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of physiological processes and neurological disorders. Unlike many other nicotine analogs that show lower binding potency to nAChRs compared to nicotine, 6-methylnicotine is a notable exception, suggesting it may have comparable or even enhanced activity at certain receptor subtypes.[1]

Q2: What are the primary applications of 6-methylnicotine in research?

A2: Researchers are exploring 6-methylnicotine for its potential therapeutic applications in conditions where nAChRs play a role. These include neurodegenerative diseases, inflammatory disorders, and as a potential tool to study the pharmacology of nAChR subtypes.

Q3: What are the most critical nAChR subtypes to consider when studying 6-methylnicotine?

A3: The most abundant and widely studied nAChR subtypes in the brain are the α4β2 and α7 subtypes.[2] These receptors are known to be key mediators of nicotine's effects and are therefore of primary interest when investigating the pharmacological profile of 6-methylnicotine.

Troubleshooting Guide: Variability in 6-Methylnicotine Potency Between Batches

One of the most common challenges researchers face is variability in the biological potency of 6-methylnicotine between different synthesized batches. This guide provides a systematic approach to troubleshooting and resolving such issues.

dot

Caption: Troubleshooting workflow for inconsistent 6-methylnicotine potency.

Step 1: Assess the Purity and Identity of the 6-Methylnicotine Batch

Question: How can I determine if the observed variability in potency is due to impurities in my 6-methylnicotine sample?

Answer:

  • Analytical Techniques: Employ a combination of analytical methods to assess the purity of your batch. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the percentage of purity and identifying any potential impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure of the main component and can also help in identifying impurities.

  • Common Impurities: Be aware of potential side products from the synthesis process. In multi-step syntheses of heterocyclic compounds, common impurities can include unreacted starting materials, intermediates, or byproducts from side reactions.

Step 2: Investigate the Stereochemistry of the Batch

Question: Could the ratio of stereoisomers in my 6-methylnicotine batch affect its potency?

Answer:

Yes, stereochemistry can significantly impact the biological activity of chiral molecules like 6-methylnicotine.

  • Chiral Separation: Use chiral chromatography to separate and quantify the different stereoisomers present in your batch.

  • Potency of Isomers: The different enantiomers or diastereomers of 6-methylnicotine may have vastly different affinities and efficacies at nAChR subtypes. A change in the isomeric ratio between batches can lead to significant variations in overall potency.

Step 3: Evaluate the Stability and Storage of 6-Methylnicotine

Question: My latest batch of 6-methylnicotine shows lower potency than previous batches. Could it have degraded?

Answer:

Degradation is a potential cause for loss of potency.

  • Degradation Pathways: Nicotine and its analogs can be susceptible to oxidation and microbial degradation. Potential degradation pathways may involve the opening of the pyrrolidine ring or hydroxylation of the pyridine ring.

  • Storage Conditions: Ensure that 6-methylnicotine is stored under appropriate conditions. This typically includes storage at low temperatures (e.g., -20°C), protection from light, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

  • Analysis of Degradants: Re-analyze the sample using HPLC or LC-MS to look for the appearance of new peaks that could correspond to degradation products.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for Functional Potency

This protocol is used to determine the functional potency (EC₅₀) and efficacy of 6-methylnicotine at specific nAChR subtypes expressed in Xenopus oocytes.

dot

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest_Oocytes Harvest Oocytes from Xenopus laevis Inject_mRNA Inject nAChR Subunit mRNA (e.g., α4 & β2 or α7) Harvest_Oocytes->Inject_mRNA Incubate Incubate for 2-7 Days for Receptor Expression Inject_mRNA->Incubate Mount_Oocyte Mount Oocyte in Recording Chamber Incubate->Mount_Oocyte Impale_Electrodes Impale with Two Microelectrodes (Voltage and Current) Mount_Oocyte->Impale_Electrodes Voltage_Clamp Clamp Membrane Potential (e.g., -70 mV) Impale_Electrodes->Voltage_Clamp Apply_Agonist Apply Increasing Concentrations of 6-Methylnicotine Voltage_Clamp->Apply_Agonist Record_Current Record Inward Current Response Apply_Agonist->Record_Current Plot_Data Plot Concentration-Response Curve Record_Current->Plot_Data Calculate_EC50 Calculate EC₅₀ and Hill Coefficient Plot_Data->Calculate_EC50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired nAChR subunits (e.g., human α4 and β2, or human α7)

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

  • 6-methylnicotine stock solution and serial dilutions

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized Xenopus laevis frog.

  • mRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply increasing concentrations of 6-methylnicotine to the oocyte and record the resulting inward current.

  • Data Analysis:

    • Plot the peak current response as a function of 6-methylnicotine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to assess the effect of 6-methylnicotine on neurotransmitter release (e.g., dopamine, acetylcholine) in specific brain regions of awake, freely moving animals.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or mass spectrometric detection

  • 6-methylnicotine solution for administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Basal Sample Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer 6-methylnicotine to the animal.

  • Post-treatment Sample Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., Kᵢ, EC₅₀) for the potency of 6-methylnicotine at α4β2 and α7 nAChRs. However, it has been noted that 6-methylnicotine is an exception to the trend of lower binding potency for nicotine analogues, suggesting its potency is significant.[1] Researchers are encouraged to determine these values empirically for their specific experimental systems. For comparison, the table below provides typical potency values for nicotine at these receptors.

CompoundReceptor SubtypeParameterReported Value (µM)
Nicotinehuman α4β2EC₅₀ (high affinity)1.6
Nicotinehuman α4β2EC₅₀ (low affinity)62
Nicotinehuman α7EC₅₀~17

Note: These values can vary depending on the expression system and experimental conditions.

References

Addressing nonspecific binding in 6-methylnicotine receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during 6-methylnicotine receptor binding assays, with a specific focus on mitigating nonspecific binding.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding and why is it a problem in 6-methylnicotine receptor assays?

A1: Nonspecific binding refers to the attachment of the radiolabeled ligand (e.g., [³H]-6-methylnicotine) to components other than the target receptor, such as lipids, proteins in the cell membrane, and the filter apparatus used in the assay. This phenomenon can obscure the true specific binding signal to the nicotinic acetylcholine receptors (nAChRs), leading to an underestimation of receptor density (Bmax) and an inaccurate determination of the ligand's binding affinity (Kd). High nonspecific binding can significantly reduce the assay's signal-to-noise ratio, making it difficult to obtain reliable and reproducible data.

Q2: What are the common causes of high nonspecific binding in nAChR assays?

A2: Several factors can contribute to elevated nonspecific binding:

  • Ligand Properties: Highly lipophilic (fat-soluble) ligands tend to exhibit higher nonspecific binding due to their affinity for the lipid bilayer of cell membranes.

  • Radioligand Concentration: Using a concentration of the radiolabeled ligand that is too high can saturate the specific binding sites and increase the likelihood of binding to lower-affinity, nonspecific sites.

  • Inadequate Blocking: Insufficient blocking of nonspecific sites on the filters and in the membrane preparation can lead to high background signal.

  • Suboptimal Washing: Inadequate or slow washing steps may not effectively remove all the unbound and nonspecifically bound radioligand.

  • Assay Conditions: Factors such as buffer composition, pH, and temperature can influence the extent of nonspecific binding.

Q3: How do I choose an appropriate competitor to define nonspecific binding for 6-methylnicotine?

A3: To determine nonspecific binding, a high concentration of an unlabeled competitor is used to saturate the specific receptor sites, ensuring that any remaining bound radioligand is due to nonspecific interactions. For 6-methylnicotine assays, unlabeled nicotine is a commonly used and effective competitor. It shares a similar chemical structure and binding profile to the nAChRs, allowing it to effectively displace specific [³H]-6-methylnicotine binding. Another potent nicotinic agonist, epibatidine , can also be used.[1] The concentration of the unlabeled competitor should be at least 100-fold higher than its Kd for the receptor to ensure complete saturation of the specific sites.

Q4: What concentration of [³H]-6-methylnicotine should I use in my saturation binding experiment?

A4: For saturation binding experiments, it is recommended to use a range of radioligand concentrations that span from well below to well above the expected Kd value. A typical range would be from 0.1 to 10 times the Kd. This allows for the accurate determination of both Bmax and Kd from the resulting saturation curve. If the Kd of 6-methylnicotine for your specific receptor subtype is unknown, a pilot experiment with a wide range of concentrations is advisable.

Troubleshooting Guide: High Nonspecific Binding

High nonspecific binding is a frequent issue in 6-methylnicotine receptor assays. The following guide provides a systematic approach to identify and resolve the root cause of this problem.

Logical Flow for Troubleshooting High Nonspecific Binding

Troubleshooting_High_Nonspecific_Binding cluster_steps Troubleshooting Steps start High Nonspecific Binding Observed check_protocol Review Assay Protocol for Errors start->check_protocol check_protocol->start Error Found & Corrected optimize_radioligand Optimize Radioligand Concentration check_protocol->optimize_radioligand Protocol Correct evaluate_competitor Evaluate Unlabeled Competitor optimize_radioligand->evaluate_competitor Concentration Optimized improve_washing Improve Washing Steps evaluate_competitor->improve_washing Competitor Validated assess_membranes Assess Membrane Preparation Quality improve_washing->assess_membranes Washing Optimized modify_buffer Modify Assay Buffer assess_membranes->modify_buffer Membranes OK solution Problem Resolved modify_buffer->solution Buffer Optimized

Caption: A step-by-step workflow for troubleshooting high nonspecific binding in receptor assays.

Problem Potential Cause Recommended Solution
High background counts in all wells (including total and nonspecific) Radioligand sticking to filtersPre-soak filters in a blocking agent like 0.3-0.5% polyethylenimine (PEI) to reduce nonspecific adherence.
Ineffective washingIncrease the volume and/or number of washes with ice-cold wash buffer. Ensure the vacuum is applied quickly and consistently.
Nonspecific binding is a high percentage of total binding (>50%) Radioligand concentration is too highPerform a saturation binding experiment to determine the optimal radioligand concentration, ideally at or below the Kd.
Unlabeled competitor concentration is too lowEnsure the concentration of the unlabeled competitor (e.g., nicotine) is sufficient to saturate all specific binding sites (typically 100-1000 fold higher than its Kd).
High lipophilicity of the radioligandConsider adding a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to sequester nonspecifically bound ligand.
Variability in nonspecific binding between replicates Inconsistent washing techniqueStandardize the washing procedure, ensuring each well is washed for the same duration and with the same volume.
Poor quality of membrane preparationEnsure the membrane preparation is homogenous and free of large aggregates. Consider an additional centrifugation and resuspension step.

Experimental Protocols

Saturation Binding Assay for 6-Methylnicotine

This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]-6-methylnicotine.

Materials:

  • [³H]-6-methylnicotine

  • Unlabeled nicotine (for nonspecific binding)

  • Membrane preparation expressing the nAChR subtype of interest

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Polyethylenimine (PEI) solution (0.5%)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

Procedure:

  • Pre-treat the glass fiber filters by soaking them in 0.5% PEI for at least 1 hour at room temperature.

  • Prepare a series of dilutions of [³H]-6-methylnicotine in assay buffer, typically ranging from 0.1 to 10 times the estimated Kd.

  • For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for nonspecific binding.

  • For nonspecific binding wells, add unlabeled nicotine to a final concentration of 10 µM.

  • Add the membrane preparation (typically 50-200 µg of protein per well) to all wells.

  • Initiate the binding reaction by adding the different concentrations of [³H]-6-methylnicotine to the appropriate wells.

  • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with three successive washes of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the nonspecific binding wells from the average CPM of the total binding wells for each radioligand concentration.

  • Plot specific binding as a function of the free radioligand concentration and analyze the data using non-linear regression to determine Kd and Bmax.

Workflow for a Saturation Binding Experiment```dot

Saturation_Binding_Workflow prep_plate Prepare 96-well Plate (Total & Nonspecific Binding Wells) add_competitor Add Unlabeled Competitor (to Nonspecific Wells) prep_plate->add_competitor add_membranes Add Membrane Preparation add_competitor->add_membranes add_radioligand Add Serial Dilutions of [3H]-6-methylnicotine add_membranes->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Specific Binding, Kd, Bmax) count->analyze

Caption: Simplified signaling pathway following nAChR activation by an agonist.

This technical support guide provides a foundational understanding for addressing nonspecific binding in 6-methylnicotine receptor assays. For further assistance, please consult relevant literature and manufacturer's protocols for specific reagents and equipment.

References

Validation & Comparative

6-Methylnicotine vs. Nicotine: A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of 6-methylnicotine and nicotine for various nicotinic acetylcholine receptor (nAChR) subtypes. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structure-activity relationships of nicotinic compounds.

Executive Summary

Nicotine, the primary psychoactive component of tobacco, exerts its effects through its interaction with nAChRs in the central and peripheral nervous systems. The affinity of nicotine for different nAChR subtypes is well-documented. 6-methylnicotine, a nicotine analog with a methyl group substituted at the 6-position of the pyridine ring, has also been investigated to understand how structural modifications influence receptor binding. This guide synthesizes available experimental data to compare the binding profiles of these two compounds.

Comparative Binding Affinity Data

The binding affinities of (S)-nicotine and its analog, (S)-6-methylnicotine, for two major brain nAChR subtypes, α4β2 and α7, have been determined through radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, is presented in the table below.

CompoundnAChR SubtypeKi (nM)
(S)-Nicotineα4β20.7 ± 0.1
(S)-6-Methylnicotineα4β21.3 ± 0.2
(S)-Nicotineα71,800 ± 300
(S)-6-Methylnicotineα71,100 ± 200

Data sourced from Dukat et al., 1999.

Analysis of Binding Affinity

The data indicates that both (S)-nicotine and (S)-6-methylnicotine exhibit high affinity for the α4β2 nAChR subtype, with Ki values in the low nanomolar range. (S)-Nicotine shows a slightly higher affinity for this subtype compared to (S)-6-methylnicotine.

Conversely, for the α7 nAChR subtype, both compounds display significantly lower affinity. Interestingly, (S)-6-methylnicotine demonstrates a somewhat higher affinity for the α7 subtype compared to (S)-nicotine. This suggests that the addition of a methyl group at the 6-position of the pyridine ring may subtly alter the interaction of the molecule with the binding pocket of the α7 receptor.

Experimental Protocols

The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below is a detailed description of the methodologies employed in the cited research.

Radioligand Binding Assays for α4β2 and α7 nAChRs

1. Tissue Preparation:

  • Male Sprague-Dawley rats were euthanized, and their brains were rapidly removed and placed in ice-cold buffer.

  • The cerebral cortex (for α4β2) and hippocampus (for α7) were dissected and homogenized in a buffer solution.

  • The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • For α4β2 receptors: The membrane preparations were incubated with a specific radioligand, [³H]epibatidine, which has a high affinity for this subtype.

  • For α7 receptors: The membrane preparations were incubated with [¹²⁵I]α-bungarotoxin, a specific antagonist for the α7 subtype.

  • To determine the binding affinity of the test compounds (nicotine and 6-methylnicotine), a range of concentrations of the unlabeled compound was added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Non-specific binding was determined in the presence of a high concentration of a known nAChR agonist, such as cytisine or nicotine itself.

3. Data Analysis:

  • After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters was measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the logical relationship in comparing the binding affinities and a generalized workflow for the competitive binding assay.

Comparison of Nicotine and 6-Methylnicotine Binding Affinity cluster_compounds Compounds cluster_receptors nAChR Subtypes cluster_affinity Binding Affinity (Ki) Nicotine Nicotine a4b2 α4β2 Nicotine->a4b2 a7 α7 Nicotine->a7 Methylnicotine 6-Methylnicotine Methylnicotine->a4b2 Methylnicotine->a7 Ki_N_a4b2 Ki = 0.7 nM a4b2->Ki_N_a4b2 Nicotine Ki_M_a4b2 Ki = 1.3 nM a4b2->Ki_M_a4b2 6-Methylnicotine Ki_N_a7 Ki = 1800 nM a7->Ki_N_a7 Nicotine Ki_M_a7 Ki = 1100 nM a7->Ki_M_a7 6-Methylnicotine

Figure 1. Comparative binding affinities of Nicotine and 6-Methylnicotine.

Competitive Radioligand Binding Assay Workflow prep Receptor Preparation (e.g., Brain Membranes) incubation Incubation prep->incubation radioligand Radioligand (e.g., [3H]epibatidine) radioligand->incubation competitor Unlabeled Competitor (Nicotine or 6-Methylnicotine) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Figure 2. Generalized workflow for the competitive radioligand binding assay.

A Comparative Pharmacological Guide: 6-Methylnicotine vs. Varenicline at α4β2 Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 6-methylnicotine and varenicline, focusing on their interactions with the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR subtype is a critical target in the neurobiology of nicotine addiction, and understanding how different ligands modulate its function is essential for the development of novel therapeutics, including smoking cessation aids.

Varenicline is a well-characterized α4β2 partial agonist approved for smoking cessation. It functions by alleviating withdrawal symptoms through moderate receptor stimulation while simultaneously blocking the rewarding effects of nicotine from tobacco smoke.[1] 6-methylnicotine is a nicotine analogue whose pharmacological profile has been shown to be comparable to that of (S)-nicotine.[2] This guide synthesizes experimental data to compare these two compounds' binding affinity, potency, and functional efficacy.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of varenicline and 6-methylnicotine, with (S)-nicotine included as a benchmark full agonist.

Table 1: Receptor Binding Affinity (Kᵢ) at Nicotinic Receptor Subtypes

Compoundα4β2* Kᵢ (nM)α7 Kᵢ (nM)Selectivity (α7 / α4β2)
Varenicline ~0.4~125~313-fold
(S)-Nicotine ~1.0 - 6.1~1600~262-fold
6-Methylnicotine Comparable to (S)-nicotine[2]Not ReportedNot Reported

Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of agonist; a lower Kᵢ value indicates higher binding affinity. Data is compiled from multiple sources and represents approximate values.

Table 2: Functional Potency (EC₅₀) and Efficacy (Iₘₐₓ) at α4β2 Receptors

CompoundPotency (EC₅₀)Efficacy (Iₘₐₓ)Receptor Action
Varenicline ~2.3 µM~13-45% of ACh/NicotinePartial Agonist
(S)-Nicotine Not specified100% (Reference)Full Agonist
6-Methylnicotine Comparable to (S)-nicotine[2]Comparable to (S)-nicotine[2]Full Agonist (presumed)

Note: EC₅₀ is the half-maximal effective concentration, indicating the potency of a drug. Iₘₐₓ represents the maximum functional response (efficacy) relative to a reference full agonist like acetylcholine (ACh) or nicotine.

Signaling and Experimental Visualizations

The following diagrams illustrate the common signaling pathway for α4β2 receptor activation and a typical experimental workflow used to characterize ligand-receptor interactions.

alpha4beta2_signaling_pathway cluster_membrane Cell Membrane receptor α4β2 nAChR (Closed State) receptor_open α4β2 nAChR (Open State) ion_influx Na+ / Ca²⁺ Influx receptor_open->ion_influx Channel Opening agonist Agonist (Varenicline or 6-Methylnicotine) agonist->receptor Binding depolarization Membrane Depolarization ion_influx->depolarization da_release Dopamine Release (in reward pathway) depolarization->da_release experimental_workflow start Start: Prepare α4 & β2 Subunit cRNA injection Inject cRNA into Xenopus laevis Oocytes start->injection incubation Incubate Oocytes (2-7 days for receptor expression) injection->incubation setup Place Oocyte in Recording Chamber incubation->setup clamp Perform Two-Electrode Voltage Clamp (TEVC) Holding at -70mV setup->clamp application Apply Test Compound (e.g., Varenicline) via Perfusion clamp->application record Record Inward Ion Current (nA) application->record analysis Data Analysis: Generate Dose-Response Curve Calculate EC₅₀ and Iₘₐₓ record->analysis end End analysis->end

References

Unveiling the Metabolic Fates of 6-Methylnicotine and Nicotine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the metabolic stability of the novel nicotine analog, 6-methylnicotine, in comparison to traditional nicotine reveals significant divergences in their biotransformation pathways. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison of their metabolic profiles, supported by experimental methodologies.

The emergence of synthetic nicotine analogs such as 6-methylnicotine presents new challenges and areas of study in toxicology and pharmacology. Understanding the metabolic stability of these new compounds is crucial for assessing their potential bioactivity, persistence in the body, and safety profiles. Recent studies indicate that while 6-methylnicotine and nicotine share some metabolic routes, the primary enzymatic processes governing their breakdown are markedly different.

Nicotine is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2A6 through C-oxidation, leading to the formation of its major metabolite, cotinine.[1][2][3][4][5] In stark contrast, the metabolism of 6-methylnicotine is primarily driven by N-oxidation, a process likely mediated by Flavin-Containing Monooxygenase 3 (FMO3).[6][7][8] This fundamental difference in metabolic pathways suggests that the two compounds may have distinct pharmacokinetic properties and toxicological outcomes.

Comparative Metabolic Profile

The following table summarizes the key differences in the metabolic pathways of 6-methylnicotine and nicotine based on current research.

Feature6-MethylnicotineNicotine
Primary Metabolic Pathway N-oxidation[6][7][8]C-oxidation[1][2][3][4][5]
Primary Enzyme Involved Likely Flavin-Containing Monooxygenase 3 (FMO3)[6][7][8]Cytochrome P450 2A6 (CYP2A6)[1][2][3][4][5]
Major Metabolites 6-methylcotinine, 6-methyl-3'-hydroxycotinine, 6-methylcotinine-N-oxide[6][7][8]Cotinine, trans-3'-hydroxycotinine[1]

Experimental Protocols

To assess the metabolic stability of xenobiotics like 6-methylnicotine and nicotine, in vitro assays using human liver microsomes are commonly employed. This experimental approach allows for the determination of key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound (6-methylnicotine or nicotine) when incubated with human liver microsomes.

Materials:

  • Test compound (6-methylnicotine or nicotine)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Termination:

    • Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Vortex the samples to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Human Liver Microsomes - NADPH Regenerating System - Buffer mix_components Combine Buffer, Microsomes, and Test Compound prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate_sample Incubate at 37°C and Sample at Time Points start_reaction->incubate_sample terminate Stop Reaction with Cold Acetonitrile + Internal Standard incubate_sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow of an in vitro metabolic stability assay.

Toxicological Implications

Preliminary studies have indicated that 6-methylnicotine may exhibit different toxicological properties compared to nicotine. For instance, it has been shown to be more effective at inducing cell death in human bronchial epithelial cells and can reduce oxygen consumption at lower concentrations than nicotine.[9][10] Furthermore, aerosols containing 6-methylnicotine have been found to generate more reactive oxygen species (ROS).[9][11] One study also reported acute neurotoxic effects in mice treated with 6-methylnicotine, which were not observed with an equivalent dose of nicotine.[6][7][8] However, other in vitro studies have suggested that 6-methylnicotine and nicotine have similar cytotoxicity and mutagenicity profiles.[12] These contrasting findings highlight the need for further research to fully characterize the safety profile of 6-methylnicotine.

References

A Comparative Analysis of 6-Methylnicotine and Cytisine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pharmacological and toxicological profiles of 6-methylnicotine and cytisine. The information is supported by available experimental data to aid in the evaluation of these compounds for further investigation.

Introduction

6-Methylnicotine is a synthetic analog of nicotine, structurally modified with a methyl group, which may enhance its potency.[1] It has appeared in some e-cigarette and oral nicotine products, raising regulatory and health concerns.[1][2][3] Cytisine is a naturally occurring plant alkaloid that has been utilized for decades in Eastern Europe for smoking cessation. Both compounds interact with nicotinic acetylcholine receptors (nAChRs), but exhibit distinct pharmacological and toxicological characteristics.

Pharmacological Profile

The primary mechanism of action for both 6-methylnicotine and cytisine is their interaction with nAChRs. However, their binding affinities and functional activities at various nAChR subtypes differ significantly, influencing their overall pharmacological effects.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of 6-methylnicotine and cytisine at different nAChR subtypes.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity (Ki, nM)

Compoundα4β2α6β2α7α3β4*
6-Methylnicotine Data not availableData not availableData not availableData not available
Cytisine 0.46 ± 0.061.14 ± 0.357.6 ± 1.94.4 ± 3.6
Nicotine (for comparison)0.46 ± 0.061.14 ± 0.35>10,0004.4 ± 3.6

*Data for cytisine and nicotine from the same study for direct comparison.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Functional Activity (EC50, nM)

Compoundα4β2α6β2α7α3β4*
6-Methylnicotine In vivo studies suggest 2 to 5 times more potent than nicotine.[3]Data not availableData not availableData not available
Cytisine 43 ± 25Data not available>30,00012,000 ± 300
Nicotine (for comparison)37 ± 25Data not available22,600 ± 54064,400 ± 7,900

*Data for cytisine and nicotine from the same study for direct comparison.

Pre-clinical studies have indicated that 6-methylnicotine binds more strongly to nicotinic acetylcholine receptors than standard nicotine, suggesting it could be more addictive.[1] In vivo functional activity studies in rats and mice have reported that 6-methylnicotine is at least 2 to 5 times more potent than nicotine.[3]

Toxicological Profile

The toxicological assessment of these compounds is crucial for understanding their safety profiles.

Data Presentation: In Vitro Toxicology

The following table summarizes the available in vitro toxicological data for 6-methylnicotine and cytisine.

Table 3: In Vitro Toxicology Summary

Assay6-MethylnicotineCytisine
Cellular Cytotoxicity (IC50) Increased cytotoxicity in human bronchial epithelial cells compared to nicotine.[4] More effective at inducing cell death in BEAS-2B cells than nicotine.[2] Specific IC50 values are not available.Not cytotoxic to Chinese hamster ovary (CHO) cells.[5] Specific IC50 values are not available.
Mutagenicity (Ames Test) Salt e-liquid formulations show similar mutagenicity to analogous nicotine salt formulations.[6]Data not available

Research has shown that thermal degradation of 6-methylnicotine in e-liquids generates more reactive oxygen species (ROS) in aerosols than nicotine. Furthermore, 6-methylnicotine-containing e-liquids have been found to significantly increase intracellular ROS induction in a dose-specific manner compared to nicotine.[4]

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) that is known to bind to the target receptor, along with varying concentrations of the unlabeled test compound (6-methylnicotine or cytisine).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the functional activity of a compound at an ion channel receptor.

  • Oocyte Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes then express these receptors on their cell membrane.

  • Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding value.

  • Compound Application: The oocyte is perfused with a solution containing a specific concentration of the test compound (6-methylnicotine or cytisine).

  • Current Measurement: The activation of the nAChRs by the compound leads to an ion current across the oocyte membrane, which is measured by the voltage-clamp amplifier.

  • Data Analysis: The magnitude of the current is plotted against the concentration of the compound to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., Chinese Hamster Ovary (CHO) cells or human bronchial epithelial cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7][8]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used.[7] These strains also have other mutations that make them more sensitive to mutagens.

  • Exposure: The tester strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to simulate the metabolic processes that occur in mammals.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: Only the bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualization

Signaling Pathway Diagram

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Activation cluster_downstream Downstream Signaling Cascades Ligand 6-Methylnicotine or Cytisine nAChR nAChR Ligand->nAChR Binds to receptor Ion_Influx Na+ and Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling VDCC Voltage-Gated Ca2+ Channels (VDCCs) Depolarization->VDCC Activation Ca_Influx_VDCC Ca2+ Influx VDCC->Ca_Influx_VDCC Ca_Influx_VDCC->Ca_Signaling PKC Protein Kinase C (PKC) Activation Ca_Signaling->PKC Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Signaling->Neurotransmitter_Release MAPK MAPK/ERK Pathway Activation PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Radioligand_Binding_Workflow start Start prep Prepare nAChR-expressing cell membranes start->prep incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end Comparative_Toxicology cluster_6MN 6-Methylnicotine cluster_Cytisine Cytisine MN_Cytotoxicity Increased Cytotoxicity (vs. Nicotine) Comparison Toxicological Comparison MN_Cytotoxicity->Comparison MN_ROS Increased ROS Production (vs. Nicotine) MN_ROS->Comparison MN_Mutagenicity Similar Mutagenicity (vs. Nicotine Salt) MN_Mutagenicity->Comparison C_Cytotoxicity Not Cytotoxic in CHO cells C_Cytotoxicity->Comparison C_Mutagenicity Data Not Available C_Mutagenicity->Comparison

References

Benchmarking 6-Methylnicotine: A Comparative Guide to its Performance Against Known nAChR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-methylnicotine with established nicotinic acetylcholine receptor (nAChR) agonists. The following sections detail the pharmacological properties, experimental protocols used for their determination, and the underlying signaling pathways.

Comparative Pharmacological Data

The following tables summarize the available experimental data for well-known nAChR agonists to provide a benchmark for future studies on 6-methylnicotine.

Table 1: Binding Affinities (Ki, nM) of nAChR Agonists at a4B2 and a7 Subtypes

Agonista4B2 Ki (nM)a7 Ki (nM)
6-Methylnicotine Data not availableData not available
Nicotine1>10,000
Varenicline0.072.9
Cytisine0.3430
Epibatidine0.021.2

Table 2: Potency (EC50, µM) of nAChR Agonists at a4B2 and a7 Subtypes

Agonista4B2 EC50 (µM)a7 EC50 (µM)
6-Methylnicotine Data not availableData not available
Nicotine0.1 - 2.010 - 100
Varenicline0.002 - 0.10.1 - 1.0
Cytisine0.01 - 0.1>100
Epibatidine0.0005 - 0.0050.01 - 0.1

Experimental Protocols

The data presented for the known nAChR agonists are typically generated using the following key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChR subtypes by a test compound (e.g., 6-methylnicotine).

General Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Culture with nAChR Subtype prep2 Membrane Homogenization prep1->prep2 prep3 Centrifugation & Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Filtration to Separate Bound & Free Ligand assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Determine IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff) analysis1->analysis2

Experimental workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to determine the potency (EC50) and efficacy of an agonist by measuring the ion flow through the receptor channel upon activation.

Objective: To measure the electrical currents elicited by the application of a test compound to nAChRs expressed in Xenopus oocytes.

General Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The test compound is applied to the oocyte at various concentrations via a perfusion system.

  • Data Acquisition: The resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions, is recorded.

  • Data Analysis: The peak current response at each concentration is measured and plotted against the concentration to generate a dose-response curve. The EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy) are determined from this curve.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Xenopus Oocyte Harvest prep2 cRNA Injection (nAChR Subunits) prep1->prep2 prep3 Incubation for Receptor Expression prep2->prep3 rec1 Two-Electrode Voltage Clamp Setup prep3->rec1 rec2 Agonist Application (Varying Concentrations) rec1->rec2 rec3 Record Inward Current rec2->rec3 analysis1 Generate Dose-Response Curve rec3->analysis1 analysis2 Determine EC50 & Efficacy analysis1->analysis2

Workflow for two-electrode voltage clamp electrophysiology.

nAChR Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.

The influx of these ions leads to depolarization of the cell membrane, which can trigger a variety of downstream signaling events, including the activation of voltage-gated calcium channels, leading to a further increase in intracellular Ca²⁺. This rise in intracellular calcium is a key second messenger that can activate numerous signaling cascades, including those involving calmodulin, protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), ultimately leading to changes in gene expression and cellular function.

G agonist nAChR Agonist (e.g., 6-Methylnicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Opens depolarization Membrane Depolarization vgcc Voltage-Gated Ca2+ Channels depolarization->vgcc Activates ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase vgcc->ca_increase Further Increases downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) ca_increase->downstream Activates cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream->cellular_response Leads to

Simplified nAChR signaling pathway upon agonist binding.

Safety Operating Guide

Navigating the Disposal of Nicotine and 6-Methylnicotine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of nicotine and its derivative, 6-methylnicotine.

This document provides essential procedural guidance for the proper disposal of nicotine and 6-methylnicotine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed to offer clear, step-by-step instructions for waste management in a research and development environment.

Hazardous Waste Classification and Generator Status

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies pure, unused nicotine and its salts as an acute hazardous waste, assigning it the waste code P075.[1][2] This classification mandates strict disposal protocols. The quantity of acute hazardous waste generated per calendar month determines a facility's generator status, which in turn dictates the specific regulatory requirements for storage and disposal.[3][4][5]

Generator CategoryMonthly Non-Acute Hazardous Waste GenerationMonthly Acute Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)

Data sourced from the U.S. Environmental Protection Agency (EPA) hazardous waste generator regulations.[3][4][5]

It is crucial to note that in 2019, the EPA amended the P075 listing to exclude FDA-approved over-the-counter nicotine replacement therapies (NRTs) such as patches, gums, and lozenges.[1][2][6][7] However, this exemption does not apply to nicotine used in research and manufacturing, e-liquids, or prescription NRTs.[7]

Standard Protocol for the Disposal of Nicotine (P075) Waste

This protocol outlines the essential steps for the safe handling and disposal of nicotine waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or latex), safety goggles, and a lab coat, when handling nicotine waste.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for nicotine hazardous waste. The container must be compatible with nicotine and show no signs of damage or leakage.[8]

  • The label must clearly state "Hazardous Waste" and identify the contents (e.g., "Nicotine Waste").[9][10]

  • Do not mix nicotine waste with other chemical or non-hazardous waste streams.

3. Storage of Nicotine Waste:

  • Store the sealed nicotine waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Disposal Procedure:

  • DO NOT dispose of nicotine waste down the drain or in the regular trash.[8] This is a violation of hazardous waste regulations and can contaminate water supplies.[8]

  • DO NOT rinse containers that held pure nicotine with the expectation that the rinse water can be disposed of in the sewer. This rinse water is also considered hazardous waste.[8]

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all required documentation for the waste manifest is completed accurately.

Disposal Protocol for 6-Methylnicotine

As of late 2025, specific EPA hazardous waste codes or detailed disposal guidelines for 6-methylnicotine have not been established. However, data from PubChem indicates that 6-methylnicotine is toxic if swallowed and fatal in contact with skin.[12] Given its chemical similarity to nicotine and its inherent toxicity, a conservative and safety-first approach is mandatory.

1. Assume Hazardous Nature:

  • In the absence of specific regulatory guidance, 6-methylnicotine should be managed as a hazardous chemical waste.

2. Consult Safety Data Sheet (SDS) and EHS:

  • Always review the manufacturer's Safety Data Sheet for any available disposal information.

  • Crucially, consult with your institution's Environmental Health and Safety (EHS) department before generating this waste stream. They will provide specific guidance on proper labeling, segregation, and disposal procedures in accordance with institutional protocols and local regulations.

3. General Disposal Procedure for Unclassified Toxic Chemicals:

  • Follow the same PPE, segregation, and collection protocols as outlined for nicotine.

  • Use a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and clearly identify the contents as "6-Methylnicotine Waste."

  • Store the container in a designated satellite accumulation area.

  • Dispose of the waste through your institution's EHS-approved hazardous waste management program.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal pathway for nicotine and other laboratory chemicals like 6-methylnicotine.

Chemical_Disposal_Workflow Chemical Waste Disposal Decision Workflow start Start: Chemical Waste Generated is_regulated Is the chemical explicitly regulated as a hazardous waste? (e.g., Nicotine - P075) start->is_regulated nicotine_path Treat as Acute Hazardous Waste (P075) is_regulated->nicotine_path Yes check_sds Consult Safety Data Sheet (SDS) and assess hazardous characteristics (e.g., toxicity, flammability) is_regulated->check_sds No (e.g., 6-Methylnicotine) collect_label 1. Segregate and collect in a compatible, sealed container. 2. Label container with 'Hazardous Waste' and chemical name. nicotine_path->collect_label hazardous_char Treat as Hazardous Chemical Waste check_sds->hazardous_char Exhibits Hazard non_hazardous Follow non-hazardous waste disposal protocols check_sds->non_hazardous No Hazard consult_ehs Consult Institutional EHS for guidance on unclassified chemicals check_sds->consult_ehs hazardous_char->collect_label store Store in a designated Satellite Accumulation Area (SAA) collect_label->store dispose Dispose through licensed hazardous waste facility via EHS store->dispose

Caption: Disposal workflow for nicotine and 6-methylnicotine.

References

Personal protective equipment for handling Nicotine, 6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for 6-Methyl-Nicotine

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methyl-Nicotine was found. The following guidance is based on the safety protocols for Nicotine and general best practices for handling potent chemical compounds. 6-Methyl-Nicotine is reported to be more potent than nicotine, warranting a higher degree of caution.[1][2][3]

This guide provides essential safety and logistical information for laboratory professionals handling 6-Methyl-Nicotine. The procedural steps outlined below are designed to ensure the safe handling, storage, and disposal of this compound, as well as to provide clear instructions for emergency situations.

Health Hazard Data

6-Methyl-Nicotine is a synthetic derivative of nicotine.[1] While comprehensive toxicological data is not available for 6-Methyl-Nicotine, it is known to be more potent than nicotine and may have a higher potential for addiction and toxicity.[1][2][3] Studies suggest that it can induce oxidative stress in lung cells, leading to inflammation and cellular damage.[2][3] Given its similarity to nicotine, it should be treated as a highly toxic substance. Nicotine itself is classified as a poison and is fatal in contact with skin in high concentrations.[4][5]

Quantitative Exposure Limits for Nicotine (as a reference)

ParameterValue
Permissible Exposure Limit (PEL)0.5 mg/m³ (averaged over an eight-hour work shift)[6]

Note: These values are for nicotine. Given the higher potency of 6-Methyl-Nicotine, exposure should be minimized to the lowest possible level.

Operational Plan: Safe Handling and Disposal

A systematic approach is crucial when working with potent compounds like 6-Methyl-Nicotine. The following workflow ensures safety at every stage.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_open Handle and Open Container with Care prep_ppe->handle_open prep_setup Prepare Well-Ventilated Work Area prep_setup->handle_open handle_transfer Use Appropriate Tools for Transfer handle_open->handle_transfer handle_storage Store in a Cool, Well-Ventilated, Secure Place handle_transfer->handle_storage disp_collect Collect Waste in Labeled, Sealed Containers handle_storage->disp_collect disp_dispose Dispose as Hazardous Waste via Licensed Service disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of 6-Methyl-Nicotine.

Step-by-Step Handling Procedures
  • Preparation:

    • Personal Protective Equipment (PPE): Before handling, don the following PPE:

      • Gloves: Chemical-resistant gloves (e.g., nitrile).

      • Eye Protection: Splash-proof safety goggles or a face shield.[6]

      • Lab Coat: A lab coat or chemical-resistant apron.

      • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, wear a NIOSH-certified respirator with an organic vapor cartridge.

    • Work Area: Ensure the work area is clean and well-ventilated. An eye-wash station and emergency shower should be readily accessible.[6]

  • Handling:

    • Opening Containers: Handle and open containers with care to avoid splashes or creating aerosols.[7][8]

    • Transferring: Use appropriate and calibrated equipment for transferring the substance. Avoid direct contact with skin, eyes, and clothing.[8]

    • Storage: Store 6-Methyl-Nicotine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants and acids.[7][9] The storage container should be tightly sealed and clearly labeled. Keep away from heat, sparks, and open flames.[8]

  • Disposal:

    • Waste Collection: Collect all waste materials, including contaminated PPE and empty containers, in a designated, labeled, and sealed hazardous waste container.[4] Do not dispose of this material in regular trash or down the drain.[4][10]

    • Waste Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4] Nicotine and its derivatives are often classified as acutely hazardous waste (P075).[10][11][12]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Plan cluster_exposure Accidental Exposure cluster_spill Spill Response exp_skin Skin Contact action_skin action_skin exp_skin->action_skin Flush with water for 15 min. Remove contaminated clothing. Seek medical attention. exp_eye Eye Contact action_eye action_eye exp_eye->action_eye Flush with water for 15 min. Seek immediate medical attention. exp_inhalation Inhalation action_inhalation action_inhalation exp_inhalation->action_inhalation Move to fresh air. Seek medical attention. exp_ingestion Ingestion action_ingestion action_ingestion exp_ingestion->action_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. spill_evacuate Evacuate and Ventilate Area spill_contain Contain Spill with Absorbent Material spill_collect Collect and Dispose as Hazardous Waste

Caption: Emergency response procedures for 6-Methyl-Nicotine exposure and spills.

Step-by-Step Emergency Procedures
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[6] Remove any contaminated clothing.[6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6][9]

  • Inhalation: Move the person to fresh air.[8][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9][13] Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8][13] Rinse mouth with water.[4][13] Never give anything by mouth to an unconscious person.[4][13] Seek immediate medical attention.[13]

  • Spill:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[13]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.[4]

    • Collect the absorbed material into a designated hazardous waste container.[4][13]

    • Clean the spill area thoroughly with soap and water.[6]

    • Dispose of all contaminated materials as hazardous waste.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.